molecular formula C9H9N3 B1297269 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole CAS No. 24134-26-7

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Cat. No.: B1297269
CAS No.: 24134-26-7
M. Wt: 159.19 g/mol
InChI Key: DSOYHAWYIJNVGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOYHAWYIJNVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419891
Record name 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
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Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24134-26-7
Record name 2,9-Dihydro-3H-imidazo[1,2-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24134-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole. This document details the synthetic methodologies, spectroscopic analyses, and potential biological significance of this scaffold, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug development.

Introduction

This compound is a rigid, tricyclic heterocyclic compound with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . Its structure, characterized by the fusion of a benzimidazole and a dihydroimidazole ring, presents a unique three-dimensional architecture that is of significant interest in medicinal chemistry. The benzo[d]imidazo[1,2-a]imidazole core has been identified as a privileged scaffold in the development of selective inhibitors for transient receptor potential melastatin 2 (TRPM2), an ion channel implicated in various pathological conditions such as ischemia-reperfusion injury, inflammation, and neurodegenerative diseases[1]. This guide will focus on the key aspects of its synthesis and structural characterization.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a solvent- and catalyst-free reaction between o-phenylenediamines and acyclic ketones, representing an environmentally friendly approach to this class of compounds[2][3]. While a specific protocol for the parent compound is not explicitly detailed in the cited literature, a general and adaptable experimental procedure is provided below.

Experimental Protocol: General Synthesis

This protocol is adapted from the general method for the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles[2][3].

Materials:

  • o-Phenylenediamine

  • 1,3-Dichloroacetone

  • Mortar and pestle

  • Acetone

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a mortar, combine o-phenylenediamine (1 mmol) and 1,3-dichloroacetone (2 mmol).

  • Grind the reactants together at room temperature (20 °C) using the pestle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • For less reactive substituted o-phenylenediamines, the reaction mixture can be transferred to a sealed tube and heated to 60 °C in an oil bath.

  • Upon completion of the reaction, add a small amount of acetone to dissolve the residue.

  • The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Predicted and Analogous Spectroscopic Data for this compound

Technique Data Type Expected/Analogous Values Reference
¹H NMR Chemical Shift (δ)Aromatic protons: ~7.0-7.8 ppm (m); Dihydroimidazole protons (CH₂): ~3.0-4.5 ppm (t)Inferred from[4][5][6]
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~110-150 ppm; Dihydroimidazole carbons (CH₂): ~20-50 ppm; Quaternary carbon (C=N): ~160 ppmInferred from[4][5][6]
HRMS m/zCalculated for C₉H₉N₃ [M+H]⁺: 160.0869

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift ranges. Experimental verification is required for precise assignments.

Experimental Protocols for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum with standard parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Method: Electrospray ionization (ESI) is commonly used for this class of compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data allows for the determination of the elemental composition.

Potential Biological Significance and Signaling Pathway

Derivatives of the benzo[d]imidazo[1,2-a]imidazole scaffold have been identified as potent and selective inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel[1]. TRPM2 is a non-selective cation channel that plays a crucial role in cellular responses to oxidative stress and is implicated in a variety of diseases.

TRPM2 Inhibition Signaling Pathway

The inhibition of the TRPM2 channel by benzo[d]imidazo[1,2-a]imidazole derivatives represents a promising therapeutic strategy. The proposed mechanism of action involves the modulation of intracellular calcium levels, which are pathologically elevated upon TRPM2 activation by agents such as hydrogen peroxide (H₂O₂) and ADP-ribose.

TRPM2_Inhibition_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) TRPM2 TRPM2 Channel Oxidative_Stress->TRPM2 activates ADPR ADP-Ribose ADPR->TRPM2 activates Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx mediates Cell_Death Cell Death / Inflammation Ca_Influx->Cell_Death leads to BDIA This compound (and derivatives) BDIA->TRPM2 inhibits

Caption: Proposed mechanism of TRPM2 channel inhibition.

Experimental and Logical Workflows

The process of elucidating the structure of this compound follows a logical progression from synthesis to detailed characterization.

Synthesis and Purification Workflow

Synthesis_Workflow Reactants o-Phenylenediamine + 1,3-Dichloroacetone Reaction Solvent- & Catalyst-Free Grinding / Heating Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Workflow for the synthesis and purification.

Structure Elucidation Workflow

Elucidation_Workflow Pure_Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS XRay X-ray Crystallography (if crystalline) Pure_Compound->XRay Connectivity Determine Connectivity and Proton/Carbon Environment NMR->Connectivity Formula Confirm Molecular Formula and Elemental Composition MS->Formula Structure_3D Determine 3D Structure and Stereochemistry XRay->Structure_3D Final_Structure Final Elucidated Structure Connectivity->Final_Structure Formula->Final_Structure Structure_3D->Final_Structure

References

In-Depth Technical Guide: Physicochemical Properties of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of the heterocyclic compound 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole. While experimental data for the unsubstituted parent compound is limited in publicly available literature, this document consolidates available predicted data and extrapolates potential characteristics and methodologies from studies on its derivatives. This guide is intended to serve as a foundational resource for researchers interested in this chemical scaffold for applications in medicinal chemistry and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉N₃Santa Cruz Biotechnology[1]
Molecular Weight 159.19 g/mol Santa Cruz Biotechnology[1]
Predicted XlogP 1.5PubChemLite[2]
CAS Number 24134-26-7Santa Cruz Biotechnology[1]

Predicted Collision Cross Section (CCS) Values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 160.08693130.8
[M+Na]⁺ 182.06887141.6
[M-H]⁻ 158.07237131.7
[M+NH₄]⁺ 177.11347152.8
[M+K]⁺ 198.04281137.6
Data from PubChemLite, calculated using CCSbase.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the unsubstituted this compound is not explicitly detailed in the reviewed literature. However, the synthesis of its derivatives generally follows established methods for the formation of benzimidazole and imidazo[1,2-a]pyridine ring systems. A common approach involves the condensation of o-phenylenediamines with appropriate precursors.

A plausible synthetic route can be generalized from the synthesis of related structures. The following workflow outlines a general procedure.

G cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification and Analysis start o-Phenylenediamine reaction1 Condensation Reaction start->reaction1 reagent1 2-Chloro-4,5-dihydro-1H-imidazole reagent1->reaction1 intermediate1 2-(4,5-Dihydro-1H-imidazol-2-yl)aniline reaction1->intermediate1 Base (e.g., K2CO3) Solvent (e.g., DMF) reaction2 Oxidative Cyclization intermediate1->reaction2 product This compound reaction2->product Oxidizing Agent (e.g., DDQ) purification Column Chromatography product->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis

A generalized synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Step 1: Condensation. To a solution of o-phenylenediamine in a suitable solvent such as dimethylformamide (DMF), is added an equimolar amount of 2-chloro-4,5-dihydro-1H-imidazole and a base (e.g., potassium carbonate). The mixture is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Intermediate Isolation. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate, 2-(4,5-dihydro-1H-imidazol-2-yl)aniline, is filtered, washed with water, and dried.

  • Step 3: Intramolecular Cyclization. The intermediate is dissolved in a suitable solvent (e.g., dichloromethane), and an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC).

  • Step 4: Purification. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Step 5: Characterization. The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

There is currently no specific information in the reviewed literature regarding the biological activity or associated signaling pathways of the unsubstituted this compound. However, several studies have investigated the biological activities of its derivatives.

Notably, derivatives of the benzo[d]imidazo[1,2-a]imidazole scaffold have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[3] The TRPM2 channel is a calcium-permeable non-selective cation channel that is activated by oxidative stress and is implicated in various pathological conditions, including ischemia-reperfusion injury, inflammation, and neurodegenerative diseases.[3]

The inhibitory action of these derivatives on the TRPM2 channel suggests a potential therapeutic application for this class of compounds in diseases associated with oxidative stress. The following diagram illustrates the putative mechanism of action of these inhibitors on the TRPM2 signaling pathway.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention ROS Oxidative Stress (e.g., H₂O₂) ADPR ADPR Production ROS->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activation Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Cell_death Cell Death / Apoptosis Ca_influx->Cell_death Inhibitor Benzo[d]imidazo[1,2-a]imidazole Derivative Inhibitor->TRPM2 Inhibition

Inhibition of the TRPM2 signaling pathway by benzo[d]imidazo[1,2-a]imidazole derivatives.

This pathway illustrates that under conditions of oxidative stress, the production of adenosine diphosphate ribose (ADPR) activates the TRPM2 channel, leading to an influx of calcium ions (Ca²⁺). This influx can, in turn, trigger cellular apoptosis or death. Derivatives of this compound have been shown to inhibit this channel, thereby potentially preventing the downstream effects of its activation.[3]

Conclusion

This compound is a heterocyclic compound with a core structure that has shown potential for biological activity, particularly through its derivatives. While experimental physicochemical data on the parent compound is scarce, this guide provides the available predicted data and outlines a general synthetic approach. The identification of its derivatives as TRPM2 inhibitors opens avenues for further research into this scaffold for the development of novel therapeutics for oxidative stress-related diseases. Further studies are warranted to fully characterize the physicochemical properties and biological activities of the unsubstituted parent compound.

References

The Ascendancy of a Heterocyclic Core: A Technical Guide to the Discovery and History of Benzo[d]imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and burgeoning therapeutic potential of benzo[d]imidazo[1,2-a]imidazole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper traces the historical lineage of this unique heterocyclic scaffold, from the foundational principles of benzimidazole chemistry to the development of modern synthetic methodologies and the exploration of its diverse biological activities.

The journey into the world of benzo[d]imidazo[1,2-a]imidazoles begins with the broader family of benzimidazoles, a class of heterocyclic compounds first synthesized by Hobrecker in 1872. This foundational work, involving the reduction of 2-nitro-4-methylacetanilide, laid the groundwork for the exploration of a vast chemical space with significant therapeutic implications. The benzimidazole core, being a structural isostere of purine, has long been a privileged scaffold in medicinal chemistry, leading to the development of numerous successful drugs.

The specific benzo[d]imidazo[1,2-a]imidazole core is formed by the fusion of a benzimidazole ring with an imidazole ring. A key and historically significant method for constructing this fused system involves the reaction of a 2-aminobenzimidazole derivative with an α-haloketone or a related two-carbon synthon. This cyclocondensation reaction provides a versatile entry point to a wide array of substituted derivatives.

Early investigations into the biological activities of benzimidazoles revealed a broad spectrum of therapeutic potential, including antimicrobial, antiviral, and anthelmintic properties. This spurred further research into more complex, fused systems like the benzo[d]imidazo[1,2-a]imidazoles, with the expectation of discovering novel pharmacological profiles.

This guide provides a detailed chronicle of the synthetic evolution, from classical methods to modern, more efficient protocols. It also presents a comprehensive overview of the diverse biological activities exhibited by these derivatives, including their promising roles as anticancer, antimicrobial, and antiviral agents.

Key Synthetic Approaches

The synthesis of the benzo[d]imidazo[1,2-a]imidazole core and its derivatives has evolved significantly over the years. Below are some of the pivotal synthetic strategies:

1. Cyclocondensation of 2-Aminobenzimidazoles with α-Halo Ketones: This is a classical and widely employed method. The reaction proceeds via initial N-alkylation of the exocyclic amino group of 2-aminobenzimidazole by the α-halo ketone, followed by an intramolecular cyclization to form the fused imidazole ring.

Experimental Protocol: General Procedure for the Synthesis of Benzo[d]imidazo[1,2-a]imidazole Derivatives via Cyclocondensation

A mixture of 2-aminobenzimidazole (1.0 mmol) and the appropriate α-halo ketone (1.1 mmol) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is heated to reflux for a specified period (typically 4-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to afford the desired benzo[d]imidazo[1,2-a]imidazole derivative.

2. Reaction with Other Two-Carbon Synthons: Variations of the classical approach involve the use of other electrophilic two-carbon synthons, such as α-haloaldehydes or their acetals. These reactions also proceed through an initial N-alkylation followed by cyclization.

Biological Activities and Therapeutic Potential

Derivatives of the benzo[d]imidazo[1,2-a]imidazole core have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of benzo[d]imidazo[1,2-a]imidazole derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

CompoundTarget OrganismActivity (MIC/IC50)Reference
Substituted benzo[d]imidazo[1,2-a]imidazolesStaphylococcus aureusMIC: 3.12-12.5 µg/mL[1][2]
Novel benzo[d]imidazo[1,2-a]imidazole analogsCandida albicansMIC: 6.25-25 µg/mL[1][3]
Anticancer Activity

The structural similarity of the benzimidazole core to purine bases has made it a compelling target for anticancer drug design. Benzo[d]imidazo[1,2-a]imidazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase I and the disruption of microtubule polymerization.[4]

CompoundCell LineActivity (IC50/GI50)Mechanism of ActionReference
2-Aryl-benzo[d]imidazo[1,2-a]imidazolesHuman cancer cell linesGI50: 0.16 to 3.6 μMTopoisomerase I inhibition[4]
Novel benzo[d]imidazo[1,2-a]imidazole derivativesVarious cancer cell linesPotent antiproliferative agentsNot specified[5]
Antiviral Activity

The antiviral potential of this heterocyclic system has also been explored, with derivatives showing activity against a range of viruses. The proposed mechanisms often involve the inhibition of viral replication enzymes.[6][7]

CompoundVirusActivity (EC50)Reference
Substituted benzo[d]imidazo[1,2-a]imidazolesCoxsackievirus B5 (CVB-5)9-17 μM[7]
Benzimidazole derivativesRespiratory Syncytial Virus (RSV)5-15 μM[7]

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the synthesis and evaluation of these compounds, the following diagrams are provided.

G General Synthetic Workflow for Benzo[d]imidazo[1,2-a]imidazole Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product cluster_evaluation Biological Evaluation 2-Aminobenzimidazole 2-Aminobenzimidazole Cyclocondensation Cyclocondensation 2-Aminobenzimidazole->Cyclocondensation alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Cyclocondensation Crude Benzo[d]imidazo[1,2-a]imidazole Crude Benzo[d]imidazo[1,2-a]imidazole Cyclocondensation->Crude Benzo[d]imidazo[1,2-a]imidazole Recrystallization/Chromatography Recrystallization/Chromatography Crude Benzo[d]imidazo[1,2-a]imidazole->Recrystallization/Chromatography Pure Benzo[d]imidazo[1,2-a]imidazole Derivative Pure Benzo[d]imidazo[1,2-a]imidazole Derivative Recrystallization/Chromatography->Pure Benzo[d]imidazo[1,2-a]imidazole Derivative Antimicrobial Assays Antimicrobial Assays Pure Benzo[d]imidazo[1,2-a]imidazole Derivative->Antimicrobial Assays Anticancer Assays Anticancer Assays Pure Benzo[d]imidazo[1,2-a]imidazole Derivative->Anticancer Assays Antiviral Assays Antiviral Assays Pure Benzo[d]imidazo[1,2-a]imidazole Derivative->Antiviral Assays

Caption: Synthetic and evaluation workflow.

G Proposed Anticancer Mechanism of Action Benzo[d]imidazo[1,2-a]imidazole Derivative Benzo[d]imidazo[1,2-a]imidazole Derivative Topoisomerase I Topoisomerase I Benzo[d]imidazo[1,2-a]imidazole Derivative->Topoisomerase I Inhibits DNA Replication DNA Replication Topoisomerase I->DNA Replication Required for Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Inhibition leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Anticancer signaling pathway.

Conclusion

The benzo[d]imidazo[1,2-a]imidazole scaffold represents a highly versatile and pharmacologically significant heterocyclic system. From its historical roots in benzimidazole chemistry to the ongoing discovery of novel derivatives with potent biological activities, this core continues to be a focal point of research in medicinal chemistry. This technical guide serves as a comprehensive resource for professionals in the field, providing a detailed overview of the discovery, synthesis, and therapeutic potential of this remarkable class of compounds. The continued exploration of benzo[d]imidazo[1,2-a]imidazole derivatives holds great promise for the development of new and effective treatments for a wide range of diseases.

References

An In-depth Technical Guide on the Research Applications of 2-(2-amino-5-bromobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound associated with CAS number 24134-26-7 is 2,3-Dihydro-1h-1,3a,8-triaza-cyclopenta[a]indene, for which there is limited publicly available research. This technical guide focuses on the extensively researched compound 2-(2-amino-5-bromobenzoyl)pyridine (CAS No. 1563-56-0), a structurally related compound with significant applications in pharmaceutical synthesis. This shift in focus is due to the substantial body of research available for the latter, making it a more relevant subject for an in-depth technical guide.

Introduction

2-(2-amino-5-bromobenzoyl)pyridine, also known as ABBP, is a key chemical intermediate with the molecular formula C₁₂H₉BrN₂O.[1] Its structure, featuring a brominated aminobenzoyl group attached to a pyridine ring, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of its primary research applications, focusing on its crucial role in the synthesis of prominent pharmaceutical compounds and its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-amino-5-bromobenzoyl)pyridine is presented in the table below.

PropertyValueReference
CAS Number 1563-56-0[3]
Molecular Formula C₁₂H₉BrN₂O[1]
Molecular Weight 277.12 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 98-100 °C[4]
Boiling Point 451 °C[4]
Flash Point 227 °C[4]
Density 1.546 g/cm³[4]
Solubility DMSO (Slightly), Methanol (Sparingly)[4]

Core Application: Intermediate in Pharmaceutical Synthesis

The most significant application of 2-(2-amino-5-bromobenzoyl)pyridine is its role as a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Bromazepam and Remimazolam.[2]

Synthesis of Bromazepam

Bromazepam is a benzodiazepine derivative used for the short-term treatment of severe anxiety. 2-(2-amino-5-bromobenzoyl)pyridine serves as a key starting material for the synthesis of Bromazepam. The general synthetic pathway involves the reaction of 2-(2-amino-5-bromobenzoyl)pyridine with an amino acid derivative to form the benzodiazepine ring structure.

Bromazepam_Synthesis ABBP 2-(2-amino-5-bromobenzoyl)pyridine Intermediate Ring-opened intermediate ABBP->Intermediate Reaction Reagent Aminoacetonitrile or Glycine derivative Reagent->Intermediate Bromazepam Bromazepam Intermediate->Bromazepam Cyclization

Caption: Synthetic workflow for Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine.

Synthesis of Remimazolam

Remimazolam is a short-acting benzodiazepine sedative-hypnotic agent. The synthesis of Remimazolam is a multi-step process where 2-(2-amino-5-bromobenzoyl)pyridine is a crucial starting material.[5] The synthesis involves several chemical transformations to build the complex imidazobenzodiazepine structure of Remimazolam.[6]

Remimazolam_Synthesis ABBP 2-(2-amino-5-bromobenzoyl)pyridine Step1 Reaction with (S)-Alaninol derivative ABBP->Step1 IntermediateA Compound A (Alcohol intermediate) Step1->IntermediateA Step2 Oxidation IntermediateA->Step2 IntermediateB Keto intermediate Step2->IntermediateB Step3 Cyclization and Methylation IntermediateB->Step3 Remimazolam Remimazolam Step3->Remimazolam

Caption: General synthetic workflow for Remimazolam starting from 2-(2-amino-5-bromobenzoyl)pyridine.

Biological Activity and Potential Therapeutic Applications

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Research has indicated that 2-(2-amino-5-bromobenzoyl)pyridine possesses anti-inflammatory properties.[1] The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, mediators of inflammation.[1]

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation ABBP 2-(2-amino-5-bromobenzoyl)pyridine ABBP->COX Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-(2-amino-5-bromobenzoyl)pyridine are not extensively published. However, a general experimental workflow for assessing its potential COX inhibitory activity is provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for determining the in vitro inhibitory activity of 2-(2-amino-5-bromobenzoyl)pyridine against COX-1 and COX-2 enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(2-amino-5-bromobenzoyl)pyridine for COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • 2-(2-amino-5-bromobenzoyl)pyridine (test compound)

  • DMSO (solvent for the test compound)

  • Positive controls (e.g., Ibuprofen, Celecoxib)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of 2-(2-amino-5-bromobenzoyl)pyridine in DMSO Add_Components Add enzyme, cofactor, and test compound (or control/vehicle) to microplate wells Prep_Compound->Add_Components Prep_Enzyme Prepare COX-1 and COX-2 enzyme solutions in buffer Prep_Enzyme->Add_Components Incubate1 Pre-incubate at 37°C Add_Components->Incubate1 Add_Substrate Initiate reaction by adding arachidonic acid Incubate1->Add_Substrate Incubate2 Incubate at 37°C to allow prostaglandin production Add_Substrate->Incubate2 Stop_Reaction Stop reaction (e.g., with acid) Incubate2->Stop_Reaction Measure_PGE2 Measure PGE₂ concentration using EIA kit Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate percent inhibition relative to vehicle control Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value by plotting inhibition vs. concentration Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for an in vitro COX inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of 2-(2-amino-5-bromobenzoyl)pyridine in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the appropriate concentration of the test compound, positive control, or vehicle (DMSO).

  • Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a defined time (e.g., 15 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

2-(2-amino-5-bromobenzoyl)pyridine is a compound of significant interest in medicinal chemistry and drug development. Its primary and well-established application is as a key intermediate in the synthesis of important pharmaceuticals like Bromazepam and Remimazolam. Furthermore, its reported anti-inflammatory properties, likely mediated through the inhibition of COX enzymes, suggest that it could be a valuable scaffold for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its biological activity profile, including quantitative assessment of its COX inhibitory potency and its effects on various signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the potential of this versatile compound.

References

Unraveling the Anti-Parasitic Action of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold has emerged as a promising core structure in the development of novel anti-parasitic agents. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action, with a particular focus on its activity against the protozoan parasites Leishmania donovani and Trypanosoma cruzi, the causative agents of visceral leishmaniasis and Chagas disease, respectively. While the precise molecular targets of this specific scaffold are still under investigation, this document consolidates the available biological data, outlines potential mechanisms of action based on related benzimidazole derivatives, and provides detailed experimental methodologies to guide further research.

Introduction

Protozoan infections, such as leishmaniasis and Chagas disease, represent a significant global health burden, affecting millions of people, primarily in tropical and subtropical regions. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the discovery and development of new chemotherapeutic agents. The benzimidazole moiety is a well-established pharmacophore with a broad spectrum of biological activities. The fused ring system of this compound offers a unique three-dimensional structure that can be exploited for targeted drug design.

Initial high-throughput screening of compound libraries identified the 2,3-dihydroimidazo[1,2-a]benzimidazole core as a potent inhibitor of Leishmania donovani and Trypanosoma cruzi growth[1]. Subsequent synthetic efforts have led to the development of derivatives with improved efficacy and selectivity. This guide will delve into the known biological effects and plausible mechanisms of action of this promising class of compounds.

Biological Activity and Quantitative Data

The primary biological activity of this compound derivatives is their anti-parasitic effect. In vitro studies have demonstrated their ability to inhibit the growth of both the intracellular amastigote stage (the clinically relevant form in the mammalian host) and the extracellular promastigote stage of Leishmania donovani, as well as the trypomastigote form of Trypanosoma cruzi.

The following tables summarize the key quantitative data for representative compounds from this class, as reported in the foundational study by Oh et al. (2014)[1].

Compound IDTarget OrganismAssay StageIC50 (µM)
4 Leishmania donovaniIntracellular amastigotes3.05
24 Leishmania donovaniIntracellular amastigotes5.29
4 Trypanosoma cruzi-1.10
24 Trypanosoma cruzi-2.10

Table 1: Anti-parasitic Activity of Lead this compound Derivatives [1]

Compound IDCell LineCC50 (µM)
4 THP-1>50
24 THP-1>50
4 U2OS36.5
24 U2OS18.8

Table 2: Cytotoxicity Profile of Lead this compound Derivatives [1]

Proposed Mechanisms of Action

The exact molecular mechanism of action for the this compound scaffold against Leishmania and Trypanosoma has not yet been definitively elucidated. However, based on the known mechanisms of other benzimidazole-containing compounds against protozoan parasites, several potential pathways can be hypothesized.

dot

cluster_targets Potential Parasite Targets cluster_effects Downstream Effects Compound This compound Derivatives Arginase Arginase Compound->Arginase Inhibition PTR1 Pteridine Reductase 1 Compound->PTR1 Inhibition TIM Triosephosphate Isomerase Compound->TIM Inhibition Tubulin β-Tubulin Compound->Tubulin Binding Polyamine Depletion of Polyamines Arginase->Polyamine Folate Disruption of Folate Metabolism PTR1->Folate Glycolysis Inhibition of Glycolysis TIM->Glycolysis Microtubule Microtubule Destabilization Tubulin->Microtubule ParasiteDeath Parasite Growth Inhibition & Death Polyamine->ParasiteDeath Folate->ParasiteDeath Glycolysis->ParasiteDeath Microtubule->ParasiteDeath

Caption: Hypothesized signaling pathways for the anti-parasitic activity.

Enzyme Inhibition

Several enzymes crucial for parasite survival have been identified as targets for various benzimidazole derivatives. It is plausible that the this compound scaffold acts through one or more of these enzymatic targets:

  • Arginase: This enzyme is vital for the synthesis of polyamines, which are essential for parasite proliferation and differentiation. Inhibition of arginase would lead to a depletion of these critical molecules.

  • Pteridine Reductase 1 (PTR1): PTR1 is a key enzyme in the folate biosynthesis pathway of Leishmania. Folates are necessary for the synthesis of nucleotides and certain amino acids. Targeting PTR1 would disrupt these essential metabolic processes.

  • Triosephosphate Isomerase (TIM): As a central enzyme in the glycolytic pathway, TIM is crucial for energy production in these parasites. Inhibition of TIM would lead to a severe energy deficit and parasite death.

Microtubule Assembly Disruption

A classic mechanism of action for many benzimidazole anthelmintics is the inhibition of β-tubulin polymerization, leading to the disruption of microtubule-dependent processes such as cell division and motility. While this mechanism is well-established for anti-helminthic benzimidazoles, its relevance to anti-protozoal activity is an area of active investigation. It is possible that the this compound derivatives bind to protozoan β-tubulin, albeit with different kinetics or at different binding sites compared to their helminth counterparts.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound derivatives, this section provides detailed methodologies for key experiments.

In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)

dot

Start Seed THP-1 cells (human macrophages) PMA Differentiate with PMA (24 hours) Start->PMA Infect Infect with L. donovani promastigotes (24 hours) PMA->Infect Wash Wash to remove extracellular parasites Infect->Wash Treat Add serially diluted compounds (72 hours) Wash->Treat Fix Fix and stain cells (e.g., with DAPI) Treat->Fix Image Acquire images using high-content imaging Fix->Image Analyze Quantify intracellular amastigotes Image->Analyze End Calculate IC50 values Analyze->End

Caption: Workflow for intracellular anti-leishmanial activity assay.

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Macrophage Differentiation: THP-1 cells are seeded in 96-well plates and treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours to induce differentiation into adherent macrophages.

  • Parasite Infection: Differentiated macrophages are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of co-incubation, non-internalized promastigotes are removed by washing.

  • Compound Treatment: The test compounds are serially diluted and added to the infected macrophages. The plates are incubated for an additional 72 hours.

  • Quantification of Infection: After treatment, cells are fixed and stained with a DNA-binding dye (e.g., DAPI). The number of intracellular amastigotes is quantified using a high-content imaging system.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of infection inhibition against the compound concentration.

In Vitro Anti-trypanosomal Activity Assay
  • Parasite Culture: Trypanosoma cruzi trypomastigotes are maintained in an appropriate culture medium.

  • Compound Treatment: The test compounds are serially diluted in a 96-well plate. A suspension of trypomastigotes is then added to each well.

  • Incubation: The plates are incubated for 24-48 hours under appropriate conditions.

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Enzyme Inhibition Assays

To investigate the potential enzymatic targets, specific inhibition assays should be performed using recombinant enzymes from Leishmania and Trypanosoma.

dot

Start Prepare reaction mixture: Recombinant enzyme, substrate, and buffer AddCompound Add varying concentrations of test compound Start->AddCompound Incubate Incubate at optimal temperature and time AddCompound->Incubate Measure Measure product formation or substrate depletion (spectrophotometrically or fluorometrically) Incubate->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: General workflow for enzyme inhibition assays.

  • Enzyme and Substrate Preparation: Recombinant arginase, PTR1, or TIM from the target parasite is expressed and purified. The appropriate substrate for each enzyme is prepared in a suitable buffer.

  • Assay Protocol: The assay is performed in a 96-well plate format. The reaction mixture containing the enzyme, substrate, and buffer is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate (or enzyme). The change in absorbance or fluorescence due to product formation or substrate consumption is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new anti-parasitic drugs against Leishmania donovani and Trypanosoma cruzi. The available data clearly demonstrates its potent in vitro efficacy and favorable selectivity.

Future research should focus on:

  • Definitive Target Identification: Utilizing techniques such as chemical proteomics, thermal shift assays, and genetic approaches to identify the specific molecular target(s) of this compound class within the parasites.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the efficacy of lead compounds in animal models of leishmaniasis and Chagas disease.

  • Resistance Studies: Investigating the potential for resistance development and elucidating the underlying mechanisms.

By systematically addressing these research questions, the full therapeutic potential of the this compound scaffold can be realized in the fight against neglected tropical diseases.

References

Computational Exploration of Benzo[d]imidazo[1,2-a]imidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies employed in the study of benzo[d]imidazo[1,2-a]imidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Drawing upon recent research, this document details common in silico techniques, summarizes key quantitative findings, and outlines relevant experimental protocols. Visualizations of pertinent biological pathways and computational workflows are provided to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these promising compounds.

Introduction to Benzo[d]imidazo[1,2-a]imidazole Derivatives

The benzo[d]imidazo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. These compounds have garnered considerable attention for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Computational studies play a pivotal role in accelerating the drug discovery and development process for these derivatives by enabling the prediction of their physicochemical properties, biological activities, and potential toxicities, thereby guiding the synthesis of more potent and selective therapeutic agents.

Computational Methodologies in the Study of Benzo[d]imidazo[1,2-a]imidazole Derivatives

A variety of computational techniques are utilized to investigate the properties and interactions of benzo[d]imidazo[1,2-a]imidazole derivatives. These methods provide valuable insights into their drug-like characteristics and potential mechanisms of action.

Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.[1] This technique is instrumental in understanding drug-receptor interactions and guiding the design of more potent inhibitors.[1][2]

Typical Protocol for Molecular Docking:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the benzo[d]imidazo[1,2-a]imidazole derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is then performed to obtain a low-energy conformation.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock, is used to explore various binding poses of the ligand within the protein's active site.[3] The program calculates the binding energy for each pose, with lower binding energies generally indicating a more favorable interaction.

  • Analysis of Results: The resulting binding poses and energies are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[4][5] For benzo[d]imidazo[1,2-a]imidazole derivatives, DFT calculations are often employed to:

  • Optimize the molecular geometry.

  • Calculate electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity.

  • Predict spectroscopic properties like IR and NMR spectra.

A common approach involves using the B3LYP functional with the 6-31G** basis set for these calculations.[6]

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[7][8] In silico ADMET prediction utilizes computational models to estimate these properties based on the molecule's structure.[9] Various software and web-based tools are available for this purpose, which calculate a range of molecular descriptors to predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies of benzo[d]imidazo[1,2-a]imidazole and related derivatives.

Table 1: In Vitro Anticancer Activity

Compound ClassCell LineIC50 (µM)Reference
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugatesMDA MB-231 (Breast)1.2 - 1.3[12]
1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugatesMCF-7 (Breast)0.60 - 0.78[13]
1H-benzo[d]imidazole derivativesA549 (Lung)0.12[14]
1H-benzo[d]imidazole derivativesMCF-7 (Breast)0.15[14]
1H-benzo[d]imidazole derivativesK562 (Leukemia)0.21[14]
Imidazo[1,5-a]pyridine-benzimidazole hybridsHuman tumor cell lines0.43 - 14.9[15]

Table 2: Enzyme Inhibition and Binding Affinity

Compound ClassTargetInhibition/Binding MetricValueReference
1H-benzo[d]imidazole derivativesTubulin PolymerizationIC502.1 µM[14]
Imidazo[1,5-a]pyridine-benzimidazole hybridsTubulin PolymerizationIC501.71 - 3.25 µM[15]
1,2-disubstituted benzimidazoleLung cancer protein (1M17)Binding Affinity-6.6 kcal/mol[6]
1,2-disubstituted benzimidazoleColon cancer antigen (2HQ6)Binding Affinity-4.8 kcal/mol[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescence reporter (e.g., DAPI).[16]

  • The benzo[d]imidazo[1,2-a]imidazole derivative is added at various concentrations.

  • The fluorescence intensity is monitored over time. An increase in fluorescence indicates tubulin polymerization, while a decrease suggests depolymerization.[16]

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[14]

Signaling Pathways and Workflows

Computational studies, in conjunction with experimental data, have provided insights into the potential signaling pathways modulated by benzo[d]imidazo[1,2-a]imidazole and related compounds.

Apoptosis Induction Pathway

Several studies suggest that benzo[d]imidazo[1,2-a]imidazole derivatives can induce apoptosis (programmed cell death) in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a likely mechanism.[17][18]

Benzo[d]imidazo[1,2-a]imidazole Derivative Benzo[d]imidazo[1,2-a]imidazole Derivative Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization Benzo[d]imidazo[1,2-a]imidazole Derivative->Inhibition of Tubulin Polymerization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Inhibition of Tubulin Polymerization->G2/M Cell Cycle Arrest ROS Generation ROS Generation G2/M Cell Cycle Arrest->ROS Generation Mitochondrial Disruption Mitochondrial Disruption ROS Generation->Mitochondrial Disruption Caspase-9 Activation Caspase-9 Activation Mitochondrial Disruption->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed apoptosis induction pathway.

Computational Drug Discovery Workflow

The following diagram illustrates a typical computational workflow for the discovery and optimization of benzo[d]imidazo[1,2-a]imidazole derivatives.

Virtual Screening Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification DFT Calculations DFT Calculations Hit Identification->DFT Calculations ADMET Prediction ADMET Prediction Hit Identification->ADMET Prediction Lead Optimization Lead Optimization DFT Calculations->Lead Optimization ADMET Prediction->Lead Optimization Synthesis & Biological Evaluation Synthesis & Biological Evaluation Lead Optimization->Synthesis & Biological Evaluation

Caption: Computational drug discovery workflow.

Conclusion

Computational studies are indispensable in modern drug discovery for elucidating the therapeutic potential of novel chemical entities like benzo[d]imidazo[1,2-a]imidazole derivatives. The integration of molecular docking, DFT calculations, and ADMET prediction provides a powerful platform for identifying and optimizing lead compounds. The insights gained from these computational approaches, when coupled with experimental validation, can significantly accelerate the development of new and effective therapies. This technical guide serves as a foundational resource for researchers engaged in the exciting field of benzo[d]imidazo[1,2-a]imidazole-based drug discovery.

References

Unlocking Therapeutic Potential: A Technical Guide to 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole and its Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of the 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the core mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows. The primary identified therapeutic target for this scaffold is the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, a key player in oxidative stress and related pathologies.

Core Therapeutic Target: TRPM2 Ion Channel

Derivatives of the benzo[d]imidazo[1,2-a]imidazole scaffold have been identified as specific inhibitors of the TRPM2 ion channel.[1] TRPM2 is a Ca2+-permeable non-selective cation channel implicated in a variety of pathological conditions, including ischemia-reperfusion injury, inflammation, cancer, and neurodegenerative diseases.[1] The development of specific TRPM2 inhibitors is a promising therapeutic strategy for these conditions.

Quantitative Analysis of TRPM2 Inhibition

A series of benzo[d]imidazo[1,2-a]imidazole derivatives have been synthesized and evaluated for their inhibitory activity against the TRPM2 channel. The half-maximal inhibitory concentration (IC50) values for the most promising compounds were determined to be in the micromolar range, demonstrating their potential as effective modulators of TRPM2 activity.[1]

Compound IDTargetIC50 (µM)SelectivityReference
ZA10 TRPM2MicromolarSelective over TRPM8, TRPV1, InsP3 receptor, Orai channel[1]
ZA18 TRPM2MicromolarSelective over TRPM8, TRPV1, InsP3 receptor, Orai channel[1]

Signaling Pathway of TRPM2 Activation and Inhibition

The TRPM2 channel is activated by intracellular ADP-ribose (ADPR) and calcium ions (Ca2+), and its activity is potentiated by reactive oxygen species (ROS).[2][3][4] Inhibition of TRPM2 by this compound derivatives blocks the influx of Ca2+, thereby mitigating the downstream cellular effects of oxidative stress.

TRPM2_Signaling_Pathway cluster_stimuli Cellular Stress cluster_activation Channel Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress ADPR ADP-Ribose Oxidative Stress->ADPR increases TRPM2 TRPM2 Channel ADPR->TRPM2 binds Ca2_cyto Cytosolic Ca2+ Ca2_cyto->TRPM2 co-activates Ca2_influx Ca2+ Influx TRPM2->Ca2_influx mediates Inhibitor 2,3-Dihydro-1H-benzo[d]imidazo [1,2-a]imidazole Derivative Inhibitor->TRPM2 blocks Cell_death Cell Death / Inflammation Ca2_influx->Cell_death leads to

Caption: TRPM2 channel activation by oxidative stress and its inhibition.

Experimental Protocols

The inhibitory activity of this compound derivatives on the TRPM2 channel is typically assessed using two key experimental techniques: calcium imaging and electrophysiology (patch-clamp).

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration in response to TRPM2 activation and inhibition.

Calcium_Imaging_Workflow A 1. Seed cells expressing TRPM2 B 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C 3. Incubate with test compound (benzo[d]imidazo[1,2-a]imidazole derivative) B->C D 4. Stimulate TRPM2 with an agonist (e.g., H2O2 or ADPR) C->D E 5. Measure fluorescence intensity changes D->E F 6. Analyze data to determine IC50 values E->F

Caption: General workflow for a calcium imaging assay.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human TRPM2 are cultured in appropriate media.

  • Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fura-2 AM) that fluoresces upon binding to free calcium.

  • Compound Incubation: The cells are then treated with varying concentrations of the test compounds.

  • Channel Activation: A known TRPM2 agonist, such as hydrogen peroxide (H2O2) or ADP-ribose, is added to activate the channel.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibitory effect of the compound is quantified by comparing the fluorescence signal in treated versus untreated cells, allowing for the calculation of IC50 values.

Electrophysiology (Patch-Clamp) Assay

This technique provides a direct measure of the ion channel's electrical activity and is considered the gold standard for studying ion channel function.

Patch_Clamp_Workflow A 1. Prepare isolated cells expressing TRPM2 B 2. Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane A->B C 3. Establish whole-cell or inside-out patch configuration B->C D 4. Apply a voltage clamp and record baseline current C->D E 5. Perfuse with TRPM2 agonist (ADPR) to elicit a current D->E F 6. Apply test compound and measure the change in current E->F G 7. Analyze current inhibition to determine compound potency F->G

Caption: General workflow for a patch-clamp electrophysiology experiment.

Methodology:

  • Cell Preparation: Single cells expressing the TRPM2 channel are isolated.

  • Patch Formation: A glass micropipette filled with a conductive solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Recording Configuration: The patch of membrane can be ruptured to allow for whole-cell recording or excised for inside-out or outside-out recordings.

  • Current Measurement: The flow of ions through the TRPM2 channel is measured as an electrical current under a controlled voltage.

  • Compound Application: The test compound is applied to the cell, and the resulting change in the ion current is recorded.

  • Analysis: The degree of inhibition of the TRPM2 current by the compound is used to determine its potency and mechanism of action.

Other Potential Therapeutic Targets

While TRPM2 is the most clearly defined target for the this compound scaffold, research on structurally related benzimidazole derivatives suggests a broader therapeutic potential. These findings indicate that this chemical class may interact with other important biological targets, although direct evidence for the specific dihydro-benzo[d]imidazo[1,2-a]imidazole core is still emerging.

  • Serotonin Receptors: Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole have shown affinity for 5-HT3 and 5-HT4 serotonin receptors, suggesting potential applications in neurological and gastrointestinal disorders.

  • NLRP3 Inflammasome: Certain benzimidazole derivatives have been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

  • Anticancer Activity: Various benzimidazole-containing compounds have demonstrated cytotoxic effects against a range of cancer cell lines, indicating potential for oncological applications.

  • Antimicrobial Activity: The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents, and derivatives have shown activity against various bacterial and fungal strains.

Further research is warranted to explore the activity of the this compound scaffold against these and other potential therapeutic targets. The promising activity against the TRPM2 channel, however, establishes a solid foundation for the continued development of this compound class for the treatment of oxidative stress-related diseases.

References

The Therapeutic Potential of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] This technical guide provides an in-depth exploration of this heterocyclic core, focusing on its derivatives and their potential in drug discovery. We will delve into their synthesis, diverse biological targets, and the experimental methodologies crucial for their evaluation, presenting a comprehensive resource for researchers in the field.

Overview of Pharmacological Activities

Derivatives of the benzimidazole family, including the this compound core, have been investigated for a wide array of therapeutic applications. Their versatility stems from the ability to interact with a variety of biological targets, leading to activities such as:

  • Antiparasitic Agents: Novel 2,3-dihydroimidazo[1,2-a]benzimidazole analogues have been identified as potent agents against Leishmania donovani and Trypanosoma cruzi, the parasites responsible for visceral leishmaniasis and Chagas disease, respectively.[2]

  • Anticancer Therapeutics: Certain benzo[d]imidazo[2,1-b]thiazole conjugates, which share a related structural motif, have shown significant antiproliferative effects against human breast cancer cells by inhibiting tubulin polymerization.[3] Other 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents targeting human topoisomerase I.[4]

  • Anti-inflammatory Agents: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[5]

  • Neurological Applications: Derivatives have been synthesized as highly potent 5-HT3 receptor antagonists and have shown selective affinity for the 5-HT4 receptor, indicating their potential in treating disorders of the central and peripheral nervous systems.[6][7][8]

  • Ion Channel Modulators: A series of benzo[d]imidazo[1,2-a]imidazole derivatives have been developed as specific inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, which is implicated in various diseases including ischemia-reperfusion injury and neurodegeneration.[9]

  • Antimicrobial and Antiviral Properties: The broader benzimidazole scaffold is known for its wide-ranging antimicrobial and antiviral activities.[1][10]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected derivatives, providing a comparative overview of their potency and efficacy.

Table 1: Antiparasitic Activity of 2,3-Dihydroimidazo[1,2-a]benzimidazole Derivatives [2]

Compound IDTarget OrganismAssay TypeIC50 (µM)Cytotoxicity (THP-1 cells)
4 Leishmania donovani (intracellular amastigote)HCS3.05Not specified
24 Leishmania donovani (intracellular amastigote)HCS5.29Not specified
4 Trypanosoma cruziHCS1.10Not specified
24 Trypanosoma cruziHCS2.10Not specified

Table 2: Anticancer Activity of Benzo[d]imidazo[2,1-b]thiazole Conjugates [3]

Compound IDCancer Cell LineIC50 (µM)
5f MCF-7 (Breast)0.60
5k MCF-7 (Breast)0.78

Table 3: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [5]

Compound IDBiological TargetIC50 (µM)
6e NO Production (LPS-stimulated RAW 264.7)0.86
6e TNF-α Production (LPS-stimulated RAW 264.7)1.87

Table 4: 5-HT Receptor Binding Affinity and Activity [6][7][8]

Compound IDReceptor TargetBinding Affinity (Ki, nM)Functional ActivityED50 (nM/kg, iv)
12a (DA 6215) 5-HT33.8Antagonist1
Reference (ICS 205930) 5-HT32Antagonist2.1
Various 5-HT46.7 - 75.4Antagonist (pKb = 6.19 - 7.73)Not specified
5a 5-HT4≥ 38.9Partial Agonist (i.a. = 0.94)Not specified

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound and related derivatives.

Chemical Synthesis

General Procedure for the Synthesis of 2-Substituted 1H-Benzimidazoles: [11]

A common method for the synthesis of the benzimidazole core involves the cyclocondensation of an o-phenylenediamine with an aldehyde.

  • Reactant Preparation: Dissolve substituted aromatic aldehydes (10 mmol) and o-phenylenediamine (10 mmol) in absolute ethanol (50 mL).

  • Catalysis: Add a catalytic amount of ZnO nanoparticles (0.02 mol%).

  • Reaction: Stir the mixture at 70°C for a period ranging from 15 minutes to 2 hours.

  • Work-up and Purification: Wash the resulting product with an ethanol-water (1:1) mixture and recrystallize from ethanol to obtain the purified 2-substituted 1H-benzimidazole.

Multi-step Synthesis of Bisbenzimidazole Derivatives: [4]

More complex derivatives often require a multi-step synthetic route. For example, the synthesis of certain bisbenzimidazole derivatives targeting topoisomerase I involves the following key steps:

  • Intermediate Synthesis: Preparation of diamine intermediates through reactions such as acetylation, deacetylation, and hydrogenation. A specific example involves the nucleophilic substitution of 5-chloro-2-nitroacetanilide with N-substituted piperazines, followed by deacetylation and catalytic hydrogenation.

  • Final Product Formation: The synthesized diamine intermediates are then reacted with appropriate reagents to form the final bisbenzimidazole products.

Biological Assays

Antiparasitic Activity Evaluation (High-Content Screening): [2]

  • Cell Culture: Culture host cells (e.g., THP-1, U2OS) and parasites (Leishmania donovani, Trypanosoma cruzi) under appropriate conditions.

  • Infection: Infect host cells with the parasites.

  • Compound Treatment: Treat the infected cells with a range of concentrations of the test compounds.

  • Imaging and Analysis: Utilize high-content imaging systems to visualize and quantify the number of intracellular parasites and host cells. This allows for the determination of the compound's efficacy in clearing the infection and its cytotoxicity to the host cells.

Anticancer Activity (MTT Assay): [12]

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Radioligand Binding Assay (for 5-HT Receptors): [6][7]

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target receptor (e.g., 5-HT3, 5-HT4).

  • Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]ICS 205930 for 5-HT3 receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the exploration of this compound derivatives for drug discovery.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Scaffold Selection (this compound) synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Animal Models adme->in_vivo candidate Candidate Selection in_vivo->candidate

A generalized workflow for drug discovery involving the target scaffold.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) receptor_5ht3 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor_5ht3 receptor_5ht4 5-HT4 Receptor (G-protein coupled receptor) serotonin->receptor_5ht4 downstream_3 Ion Influx (Na+, K+, Ca2+) receptor_5ht3->downstream_3 downstream_4 Adenylyl Cyclase -> cAMP receptor_5ht4->downstream_4 response Cellular Response downstream_3->response downstream_4->response derivative 2,3-Dihydro-1H-benzo[d]imidazo [1,2-a]imidazole Derivative derivative->receptor_5ht3 Antagonism derivative->receptor_5ht4 Agonism/Antagonism

Simplified signaling pathways for 5-HT3 and 5-HT4 receptors modulated by the derivatives.

logical_relationship scaffold Core Scaffold (2,3-Dihydro-1H-benzo[d]imidazo [1,2-a]imidazole) physicochemical Physicochemical Properties (Lipophilicity, Solubility, etc.) scaffold->physicochemical substituents Peripheral Substituents substituents->physicochemical biological_activity Biological Activity (Potency, Selectivity) physicochemical->biological_activity pharmacokinetics Pharmacokinetics (ADME) physicochemical->pharmacokinetics therapeutic_potential Therapeutic Potential biological_activity->therapeutic_potential pharmacokinetics->therapeutic_potential

Logical relationship between chemical structure and therapeutic potential.

Conclusion

The this compound core and its related benzimidazole derivatives represent a highly promising area for drug discovery. The diverse range of biological activities, coupled with the potential for synthetic modification, provides a rich foundation for the development of novel therapeutics. This guide has summarized key findings, provided quantitative data for comparison, detailed essential experimental protocols, and visualized the overarching concepts. It is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold. Further exploration of structure-activity relationships and mechanism of action studies will be crucial in advancing these promising compounds from the laboratory to clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step protocol for the synthesis of the tricyclic heterocyclic compound 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole. This scaffold is of interest in medicinal chemistry due to its structural similarity to other biologically active fused imidazole systems. The protocol is based on established synthetic methodologies for benzimidazole formation and subsequent intramolecular cyclization.

Introduction

The synthesis of complex heterocyclic scaffolds is a cornerstone of drug discovery and development. The this compound core represents a unique tricyclic system that is accessible through a straightforward two-step synthesis. The protocol outlined below first involves the synthesis of the key intermediate, 2-(2-aminoethyl)-1H-benzimidazole, via the Phillips condensation reaction. This is followed by an acid-catalyzed intramolecular dehydrative cyclization to yield the final target molecule. This document provides detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactant 1 (Equivalents)Reactant 2 (Equivalents)Catalyst/Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Synthesis of 2-(2-aminoethyl)-1H-benzimidazoleo-Phenylenediamine (1.0)β-Alanine (1.1)4 M Hydrochloric Acid (excess)Water100 (Reflux)4-650-60
2Intramolecular Cyclization to form the target compoundIntermediate from Step 1 (1.0)-Polyphosphoric Acid (PPA)None (neat)130-1402-370-80

Experimental Protocols

Step 1: Synthesis of 2-(2-aminoethyl)-1H-benzimidazole

This protocol describes the synthesis of the key intermediate, 2-(2-aminoethyl)-1H-benzimidazole, from o-phenylenediamine and β-alanine using the Phillips benzimidazole synthesis method.

Materials:

  • o-Phenylenediamine

  • β-Alanine

  • 4 M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and β-alanine (e.g., 9.8 g, 0.11 mol).

  • Acid Addition: To the flask, add 100 mL of 4 M hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) with constant stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Isolation of Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any inorganic salts. Dry the product in a vacuum oven at 60°C to a constant weight.

  • Recrystallization (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield pure 2-(2-aminoethyl)-1H-benzimidazole.

Step 2: Synthesis of this compound

This protocol details the intramolecular dehydrative cyclization of 2-(2-aminoethyl)-1H-benzimidazole to form the final product.

Materials:

  • 2-(2-aminoethyl)-1H-benzimidazole (from Step 1)

  • Polyphosphoric Acid (PPA)

  • Ice-water bath

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Heating mantle with a thermometer

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 2-(2-aminoethyl)-1H-benzimidazole (e.g., 8.05 g, 0.05 mol).

  • Addition of PPA: Add polyphosphoric acid (e.g., 80 g) to the flask. The mixture will be viscous.

  • Heating: Heat the reaction mixture to 130-140°C with efficient mechanical or magnetic stirring for 2-3 hours. Monitor the reaction progress using TLC.

  • Quenching: After completion, cool the reaction mixture to about 80°C and carefully pour it into a beaker containing 500 mL of an ice-water mixture with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is basic (pH 8-9). A solid precipitate should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Start o-Phenylenediamine + β-Alanine Step1 Step 1: Phillips Condensation Start->Step1 4M HCl, Reflux Intermediate 2-(2-aminoethyl)-1H-benzimidazole Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 PPA, 130-140°C Product This compound Step2->Product

Caption: Two-step synthesis of the target compound.

Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The fused ring system provides a rigid scaffold that can be decorated with various functional groups to modulate biological activity. High-throughput screening (HTS) of libraries containing such scaffolds is a critical step in identifying novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound and its analogs in HTS campaigns. The methodologies outlined are based on established screening paradigms for common drug targets, including ion channels, protein kinases, and cancer cell proliferation.

Recent studies have highlighted the potential of benzo[d]imidazo[1,2-a]imidazole derivatives as specific inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, an ion channel implicated in various pathological conditions such as ischemia/reperfusion injury, inflammation, and neurodegenerative diseases.[1] Therefore, a detailed protocol for a TRPM2-targeted HTS assay is provided, alongside general protocols for anticancer and kinase inhibition screening.

Data Presentation: Potency of Representative Benzo[d]imidazo[1,2-a]imidazole Derivatives

The following table summarizes the in vitro potency of a series of benzo[d]imidazo[1,2-a]imidazole derivatives against the human TRPM2 channel. This data is representative of the type of quantitative output expected from an HTS campaign.

Compound IDR1R2R3R4hTRPM2 IC50 (µM)
ZA10 HHHH2.5 ± 0.3
ZA18 ClHHH1.8 ± 0.2
Z-4 (Lead)HHHH>10

Data is adapted from a study on benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2 inhibitors.[1]

Mandatory Visualizations

Signaling Pathway Diagrams

TRPM2_Signaling_Pathway ROS Reactive Oxygen Species (ROS) PARP PARP Activation ROS->PARP ADPR ADPR Production PARP->ADPR TRPM2 TRPM2 Channel Activation ADPR->TRPM2 Ca_Influx Ca2+ Influx TRPM2->Ca_Influx Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Ca_Influx->Downstream Compound This compound Compound->TRPM2 Inhibition

TRPM2 Signaling Pathway and Point of Inhibition.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Compound Benzimidazole Derivative Compound->Receptor Inhibition

A Representative Kinase Signaling Cascade.
Experimental Workflow Diagram

HTS_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Selectivity Assays CompoundLibrary Compound Library (incl. Benzimidazole Derivatives) PrimaryAssay Single-Dose Screening (e.g., 10 µM) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (>50% Inhibition) PrimaryAssay->HitIdentification DoseResponse Dose-Response Curves HitIdentification->DoseResponse IC50 IC50 Determination DoseResponse->IC50 SecondaryAssay Orthogonal Assays (e.g., Electrophysiology) IC50->SecondaryAssay SelectivityProfiling Selectivity Profiling (Against Related Targets) SecondaryAssay->SelectivityProfiling LeadCandidate Lead Candidate SelectivityProfiling->LeadCandidate

High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: High-Throughput Screening for TRPM2 Channel Inhibitors (Calcium Imaging Assay)

This protocol is designed to identify inhibitors of the TRPM2 channel by measuring changes in intracellular calcium concentration ([Ca2+]i) in a cell line stably expressing human TRPM2.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human TRPM2 (hTRPM2-HEK293).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • TRPM2 Agonist: Adenosine diphosphate ribose (ADPR) and H2O2.

  • Test Compound: this compound derivatives dissolved in DMSO.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection capabilities (e.g., FLIPR, FDSS).

2. Assay Procedure:

  • Cell Plating:

    • Culture hTRPM2-HEK293 cells to 80-90% confluency.

    • Harvest cells and seed into 384-well assay plates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Plating:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Perform serial dilutions of the compounds in DMSO to create a concentration range for dose-response analysis. For primary screening, a single concentration (e.g., 10 µM) is used.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plate wells. Include positive controls (known TRPM2 inhibitor) and negative controls (DMSO vehicle).

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in Assay Buffer.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 45-60 minutes at 37°C, protected from light.

  • Assay Execution and Data Acquisition:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Place the assay plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the TRPM2 agonist solution (e.g., a mixture of ADPR and H2O2) to all wells simultaneously using the plate reader's integrated liquid handler.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min))

      • ΔF_max is the response with DMSO control.

      • ΔF_min is the response with a maximally effective concentration of a known inhibitor.

    • For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3*(σ_max + σ_min)) / |μ_max - μ_min|. A Z'-factor > 0.5 indicates a robust assay.

Protocol 2: High-Throughput Cell Viability Screening for Anticancer Activity

This protocol describes a method to assess the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines using a resazurin-based assay.

1. Materials and Reagents:

  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549).

  • Culture Medium: Appropriate medium for each cell line (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: this compound derivatives dissolved in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • Resazurin Solution: Resazurin sodium salt dissolved in PBS.

  • Assay Plates: Clear, flat-bottom 96-well or 384-well microplates.

  • Instrumentation: Automated liquid handler, multi-well spectrophotometer or fluorometer.

2. Assay Procedure:

  • Cell Plating:

    • Seed cells into microplates at an optimized density (e.g., 5,000 cells/well for 96-well plates) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the wells. The final DMSO concentration should be kept below 0.5%.

    • Include wells with vehicle control (DMSO) and a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours until a color change is observed in the control wells.

  • Data Acquisition:

    • Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence/absorbance from all wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Protocol 3: High-Throughput Biochemical Kinase Inhibition Assay

This protocol outlines a generic, luminescence-based assay to screen for inhibitors of a specific protein kinase (e.g., EGFR, VEGFR).

1. Materials and Reagents:

  • Enzyme: Purified recombinant protein kinase.

  • Substrate: A specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Buffer containing MgCl2, DTT, and other components optimal for kinase activity.

  • Detection Reagent: A commercial ADP-Glo™ or similar kit that measures ADP production as a luminescent signal.

  • Test Compound: this compound derivatives in DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Assay Plates: White, opaque 384-well microplates.

  • Instrumentation: Automated liquid handler, luminometer.

2. Assay Procedure:

  • Compound Plating:

    • Dispense test compounds and controls into the assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and its substrate in kinase assay buffer.

    • Add the enzyme/substrate mix to the wells.

  • Reaction Initiation:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced (i.e., kinase activity).

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

References

Application of Benzo[d]imidazo[1,2-a]imidazoles as TRPM2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzo[d]imidazo[1,2-a]imidazole derivatives as selective inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. These compounds, identified as potent modulators of TRPM2, offer valuable tools for studying the physiological and pathological roles of this channel and represent a promising scaffold for the development of therapeutics targeting TRPM2-related diseases such as ischemia-reperfusion injury, inflammation, and neurodegenerative disorders.[1]

Introduction

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a calcium-permeable non-selective cation channel that functions as a cellular sensor for oxidative stress.[1] Activation of TRPM2 is primarily mediated by intracellular ADP-ribose (ADPR) and can be potentiated by various stimuli including hydrogen peroxide (H₂O₂).[1] The resulting influx of Ca²⁺ can trigger various downstream signaling pathways, leading to cellular dysfunction and death in pathological conditions. The lack of specific and potent inhibitors has hindered the therapeutic targeting of TRPM2.[1] A novel class of tricyclic compounds based on the benzo[d]imidazo[1,2-a]imidazole skeleton has been identified as selective TRPM2 inhibitors.[1] This document outlines the key characteristics of these inhibitors and provides detailed protocols for their experimental evaluation.

Data Presentation

The inhibitory potency of the benzo[d]imidazo[1,2-a]imidazole derivatives against the TRPM2 channel has been determined using calcium imaging and electrophysiology assays. The half-maximal inhibitory concentration (IC50) values for the lead compounds are summarized below.

Compound IDScaffoldInhibition of TRPM2 (IC50, µM)Selectivity ProfileReference
Z-4 Benzo[d]imidazo[1,2-a]imidazoleMicromolarSelective over TRPM8, TRPV1, InsP₃R, and Orai channels[1]
ZA10 Benzo[d]imidazo[1,2-a]imidazole derivativeMicromolarSelective over TRPM8, TRPV1, InsP₃R, and Orai channels[1]
ZA18 Benzo[d]imidazo[1,2-a]imidazole derivativeMicromolarSelective over TRPM8, TRPV1, InsP₃R, and Orai channels[1]

Note: Specific IC50 values are reported in the primary literature and should be consulted for precise quantitative comparisons.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of TRPM2 activation and the workflow for evaluating the benzo[d]imidazo[1,2-a]imidazole inhibitors, the following diagrams are provided.

TRPM2 Signaling Pathway TRPM2 Signaling Pathway under Oxidative Stress cluster_extracellular Extracellular cluster_cellular Cellular H2O2_ext H₂O₂ H2O2_int Intracellular ROS H2O2_ext->H2O2_int Diffusion PARP PARP Activation H2O2_int->PARP ADPR ADPR Production PARP->ADPR TRPM2 TRPM2 Channel ADPR->TRPM2 Activation Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Cell_death Cell Death/ Apoptosis Ca_influx->Cell_death Inhibitor Benzo[d]imidazo [1,2-a]imidazole Inhibitor Inhibitor->TRPM2 Inhibition

TRPM2 Signaling Pathway under Oxidative Stress

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Synthesis Synthesis of Benzo[d]imidazo[1,2-a]imidazole Derivatives Calcium_Imaging Calcium Imaging Assay (IC50 Determination) Synthesis->Calcium_Imaging Electrophysiology Electrophysiology (Whole-cell Patch Clamp) Synthesis->Electrophysiology Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y cells) Synthesis->Neuroprotection_Assay Cell_Culture Cell Culture (HEK293-TRPM2, SH-SY5Y) Cell_Culture->Calcium_Imaging Cell_Culture->Electrophysiology Cell_Culture->Neuroprotection_Assay Data_Analysis Data Analysis and SAR Studies Calcium_Imaging->Data_Analysis Electrophysiology->Data_Analysis Neuroprotection_Assay->Data_Analysis

Workflow for Inhibitor Evaluation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques and can be adapted for the specific benzo[d]imidazo[1,2-a]imidazole derivatives.

Protocol 1: Synthesis of Benzo[d]imidazo[1,2-a]imidazole Core Scaffold

This protocol describes a general method for the synthesis of the benzo[d]imidazo[1,2-a]imidazole core structure, which can be further functionalized to generate a library of derivatives.

Materials:

  • Substituted 2-aminobenzimidazole

  • α-Bromoketone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of a substituted 2-aminobenzimidazole (1 equivalent) in ethanol in a round-bottom flask, add an α-bromoketone (1.1 equivalents).

  • Add sodium bicarbonate (2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired benzo[d]imidazo[1,2-a]imidazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Calcium Imaging Assay for TRPM2 Inhibition

This protocol details a cell-based fluorescence assay to determine the inhibitory potency (IC50) of the test compounds on TRPM2 channel activity.

Materials:

  • HEK293 cells stably expressing human TRPM2 (HEK293-hTRPM2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ADP-ribose (ADPR) or Hydrogen peroxide (H₂O₂) (as TRPM2 agonist)

  • Benzo[d]imidazo[1,2-a]imidazole test compounds

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HEK293-hTRPM2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of the benzo[d]imidazo[1,2-a]imidazole test compounds in HBSS.

    • Add the test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Record a baseline fluorescence for 10-20 seconds.

    • Automatically inject the TRPM2 agonist (e.g., ADPR or H₂O₂) into the wells.

    • Continue recording the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the control (agonist alone) response.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp to directly measure the effect of the inhibitors on TRPM2-mediated ion currents.

Materials:

  • HEK293-hTRPM2 cells grown on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose (pH 7.4)

  • Intracellular solution (in mM): 147 Cs-glutamate, 10 HEPES, 10 BAPTA, 1 MgCl₂, with 1 mM ADPR (pH 7.2)

  • Benzo[d]imidazo[1,2-a]imidazole test compounds

Procedure:

  • Cell Preparation: Place a coverslip with adherent HEK293-hTRPM2 cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation: Pull glass pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution containing the TRPM2 agonist, ADPR.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Record the baseline TRPM2 current activated by the intracellular ADPR.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the benzo[d]imidazo[1,2-a]imidazole test compound at various concentrations.

  • Inhibition Measurement: Record the current in the presence of the inhibitor. The inhibition is observed as a reduction in the current amplitude.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after the application of the inhibitor.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of the benzo[d]imidazo[1,2-a]imidazole inhibitors to protect neuronal cells from oxidative stress-induced cell death.[1]

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • 24-well plates

  • Hydrogen peroxide (H₂O₂)

  • Benzo[d]imidazo[1,2-a]imidazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Culture and Plating: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. Seed the cells in 24-well plates at a suitable density and allow them to attach.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzo[d]imidazo[1,2-a]imidazole test compounds for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) to the cell culture medium and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the inhibitors to determine the neuroprotective effect.

Conclusion

The benzo[d]imidazo[1,2-a]imidazole scaffold represents a promising starting point for the development of novel and selective TRPM2 inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and functional evaluation of these compounds. By utilizing these methods, researchers can further explore the therapeutic potential of targeting TRPM2 in a variety of disease models.

References

Application Notes and Protocols for Fluorescent Probes Based on Fused Benzimidazole Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole as a fluorescent probe. The following application notes and protocols are based on structurally related and analogous fused benzimidazole heterocyclic systems that have been successfully utilized as fluorescent probes. These examples are intended to provide a framework for the potential application and study of the target compound.

Application: Detection of Metal Ions (e.g., Zn²⁺)

Fused benzimidazole derivatives can act as selective chemosensors for metal ions. The binding of a metal ion to the heterocyclic core can lead to a significant change in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Quantitative Data for a Representative Zn²⁺ Probe

The following data is for a benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor, BIT-3 (2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-5-methoxyphenol), which demonstrates fluorescence enhancement upon binding to Zn²⁺.[1]

PropertyValue
Excitation Wavelength (λex)Not specified
Emission Wavelength (λem)404 nm
AnalyteZn²⁺
Complex Stoichiometry1:1 (BIT-3:Zn²⁺)
Sensing MechanismChelation-Enhanced Fluorescence (CHEF)
Experimental Protocol: Zn²⁺ Detection

Objective: To determine the presence and concentration of Zn²⁺ in an aqueous sample using a fused benzimidazole-based fluorescent probe.

Materials:

  • Stock solution of the fluorescent probe (e.g., BIT-3) in an appropriate organic solvent (e.g., DMSO).

  • Aqueous buffer solution (e.g., HEPES buffer, pH 7.4).

  • Stock solution of Zn²⁺ (e.g., from ZnCl₂ or Zn(NO₃)₂).

  • Solutions of other metal ions for selectivity studies.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the working probe solution: Dilute the stock solution of the fluorescent probe in the aqueous buffer to the desired final concentration.

  • Fluorescence measurement of the free probe: Transfer the working probe solution to a quartz cuvette and measure its fluorescence spectrum to establish a baseline.

  • Titration with Zn²⁺: Add incremental amounts of the Zn²⁺ stock solution to the cuvette containing the probe. After each addition, gently mix and record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺ to generate a calibration curve.

  • Selectivity Test: Repeat the experiment with other metal ions at the same concentration as Zn²⁺ to assess the selectivity of the probe.

Signaling Pathway Diagram

G Probe Fused Benzimidazole Probe (e.g., BIT-3) Complex Probe-Zn²⁺ Complex (Fluorescent) Probe->Complex + Zn²⁺ Low_Fluorescence Low Fluorescence Probe->Low_Fluorescence Zn2 Zn²⁺ Ion Zn2->Complex High_Fluorescence High Fluorescence (CHEF) Complex->High_Fluorescence

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.

Application: pH Sensing

Certain fused benzimidazole derivatives exhibit pH-dependent fluorescence, making them suitable as fluorescent probes for monitoring pH changes in acidic environments. Protonation of the imidazole nitrogen can alter the electronic structure of the molecule, leading to changes in its absorption and emission properties.[2]

Quantitative Data for a Representative pH Probe

The following data is for an amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole, which acts as a pH sensor.[2]

PropertyValue
pH Range for Sensing3 - 5
pKa~4
Spectroscopic ChangeChanges in UV-Vis absorption and fluorescence emission
Protonation SiteImidazole imino nitrogen
Experimental Protocol: pH Measurement

Objective: To determine the pH of a solution using a pH-sensitive fluorescent probe.

Materials:

  • Stock solution of the pH-sensitive fluorescent probe in a suitable solvent.

  • A series of buffer solutions with known pH values.

  • Spectrophotometer and Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of test solutions: In separate cuvettes, add a small aliquot of the probe stock solution to each buffer solution of known pH.

  • Spectroscopic measurements: For each solution, record the UV-Vis absorption spectrum and the fluorescence emission spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength and the fluorescence intensity at the emission maximum against the pH. This will generate a titration curve from which the pKa can be determined.

  • Measurement of unknown sample: Add the probe to the sample with unknown pH and measure its fluorescence. The pH can be determined by comparing the fluorescence intensity to the calibration curve.

Logical Relationship Diagram

G Neutral_pH Neutral pH (Unionized Probe) Protonation Protonation of Imidazole Nitrogen Neutral_pH->Protonation + H⁺ Acidic_pH Acidic pH (Protonated Probe) Fluorescence_Change Change in Fluorescence Acidic_pH->Fluorescence_Change Protonation->Acidic_pH

Caption: Logical workflow for pH sensing via protonation of the probe.

Application: Aggregation-Induced Emission (AIE)

Some larger, more complex fused benzimidazole systems, such as benzo[3][4]imidazo[1,2-a]pyrimidine derivatives, can exhibit Aggregation-Induced Emission (AIE).[5] These molecules are weakly fluorescent in good solvents but become highly emissive upon aggregation, for example, by adding a poor solvent like water to a solution in an organic solvent. This property can be exploited for various sensing applications.

Quantitative Data for a Representative AIE Fluorophore

The following data is for a 4-(aryl)benzo[3][4]imidazo[1,2-a]pyrimidine-3-carbonitrile derivative.[5]

PropertySolvent SystemValue
Stokes ShiftVarious solvents120 - 180 nm
AIE BehaviorTHF/Water mixturesFluorescence increases with increasing water fraction
Experimental Protocol: AIE Demonstration

Objective: To demonstrate the Aggregation-Induced Emission property of a fluorophore.

Materials:

  • Stock solution of the AIE-active probe in a good solvent (e.g., THF).

  • A poor solvent in which the probe is insoluble (e.g., water).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Initial measurement: Dilute the stock solution of the probe in the good solvent (e.g., THF) and measure its fluorescence spectrum.

  • Inducing aggregation: Prepare a series of solutions with varying fractions of the poor solvent (e.g., water) from 0% to 90%.

  • Fluorescence measurements: Measure the fluorescence spectrum for each solution.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant increase in fluorescence with a higher fraction of the poor solvent indicates AIE.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Measurement & Analysis Probe_Solution Probe in Good Solvent (e.g., THF) Water_Addition Add Poor Solvent (e.g., Water) Probe_Solution->Water_Addition Mixtures Create Solvent Mixtures (0-90% Water) Water_Addition->Mixtures Measure_Fluorescence Measure Fluorescence of Each Mixture Mixtures->Measure_Fluorescence Plot_Data Plot Intensity vs. % Water Measure_Fluorescence->Plot_Data AIE_Confirmation Confirm AIE Effect Plot_Data->AIE_Confirmation

Caption: Experimental workflow for demonstrating Aggregation-Induced Emission.

These notes and protocols, while based on related structures, should provide a solid foundation for researchers interested in exploring the potential of this compound and its derivatives as novel fluorescent probes. The key will be the synthesis of the target compound and the systematic investigation of its photophysical properties and interactions with various analytes.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole and its derivatives are a significant class of heterocyclic compounds.[1] Benzimidazoles, the core structure of this compound, are known for a wide range of biological activities and are used in pharmaceuticals as antimicrobial and anticancer agents, among other applications.[1][2] Given their therapeutic potential and use, robust and reliable analytical methods for the quantification of these compounds in various matrices, including pharmaceutical formulations and biological samples, are crucial for drug development, quality control, and pharmacokinetic studies.[3][4]

This document provides detailed application notes and protocols for the quantitative analysis of this compound and related benzimidazole derivatives using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely applied for the analysis of benzimidazoles due to their sensitivity, selectivity, and accuracy.[3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely available technique for the quantification of benzimidazole derivatives in pharmaceutical dosage forms.[5][6][7] This method offers good sensitivity and reproducibility for quality control purposes.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.1 µg/mL - 0.1 mg/mL[8]
Correlation Coefficient (r²)> 0.9995[5][7][8]
Precision (%RSD)< 2%[5]
Accuracy (Recovery %)99.24 - 100.00%[8]
Limit of Quantification (LOQ)4 - 18 µg/kg[9]
Limit of Detection (LOD)1 - 4 µg/kg[9]
Experimental Protocol

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C8 or C18 reversed-phase analytical column (e.g., Nucleosil C8).[5][6]

  • Analytical balance, vortex mixer, centrifuge, and ultrasonic bath.

  • HPLC grade acetonitrile, methanol, water, orthophosphoric acid, and sodium hydroxide.[5][6]

  • Reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.05% orthophosphoric acid in a 75:25 (v/v) mixture of water and acetonitrile, adjusted to pH 4.5 with 15% sodium hydroxide.[5][6]

  • Mobile Phase B: 0.05% orthophosphoric acid in a 50:50 (v/v) mixture of water and acetonitrile, adjusted to pH 4.5 with 15% sodium hydroxide.[5][6]

  • Gradient Elution: A gradient program should be optimized to ensure good separation of the analyte from any impurities or matrix components. A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance. For many benzimidazole derivatives, detection is effective around 254 nm or 288 nm.[5][6]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent, such as methanol or a mixture of methanol and 0.25% hydrochloric acid, to obtain a stock solution of known concentration (e.g., 1 mg/mL).[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[8]

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol with 0.25% HCl).[6]

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

    • Further dilute with the mobile phase if necessary to fall within the calibration range.

4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System prep->hplc Inject Sample separation C18 Column Separation (Gradient Elution) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection data Data Acquisition & Quantification detection->data

Caption: HPLC-UV analysis workflow for benzimidazole derivatives.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[2][3] This technique is essential for pharmacokinetic and bioequivalence studies.

Quantitative Data Summary
ParameterValueReference
Lower Limit of Quantification (LLOQ)0.002 - 0.005 mg/kg[10]
Linearity Range0.5 - 100 ng/mL[10]
Correlation Coefficient (r²)> 0.99
Precision (%RSD)< 15%[3]
Accuracy (Recovery %)85 - 115%[3]
Extraction Recovery73 - 108%[10]
Experimental Protocol

1. Instrumentation and Reagents

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm).[3]

  • LC-MS grade acetonitrile, methanol, water, and formic acid.[3]

  • Reference standard of this compound and a suitable stable isotope-labeled internal standard (SIL-IS), if available.[3]

2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and internal standard must be optimized by infusing a standard solution into the mass spectrometer.

3. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.[3]

    • Add 300 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.[3]

    • Inject into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of plasma, add the internal standard.

    • Add a suitable extraction solvent (e.g., ethyl acetate) and adjust the pH to an appropriate value to ensure the analyte is in a neutral form.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

4. Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase composition.

  • Inject the prepared calibration standards and quality control (QC) samples along with the unknown samples.

  • Acquire data in MRM mode.

  • Process the data using the instrument's software.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow Diagram

LCMSMS_Workflow sample_prep Plasma Sample Preparation (Protein Precipitation) lc_separation UPLC Separation (C18 Column) sample_prep->lc_separation Inject Extract ionization ESI Source (Positive Ionization) lc_separation->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: LC-MS/MS analysis workflow for benzimidazoles in plasma.

References

Application Notes and Protocols for Testing Anticancer Activity of Benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzo[d]imidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] These compounds exert their effects through various mechanisms, such as inhibiting tubulin polymerization, targeting topoisomerases, and modulating the activity of protein kinases like EGFR and VEGFR.[4][5][6][7][8][9] This document provides detailed experimental protocols for evaluating the in vitro anticancer activity of novel benzo[d]imidazole derivatives, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.

Data Presentation: In Vitro Anticancer Activity of Benzo[d]imidazole Derivatives

The following tables summarize the cytotoxic and kinase inhibitory activities of selected benzo[d]imidazole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50/GI50 in µM) of Benzo[d]imidazole Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
Compound 7h HTB-9 (Bladder Cancer)Not Specified6.27[10]
Compound HTB-9 (Bladder Cancer)Not Specified6.44[10]
Compound 7a HT-29 (Colorectal Cancer)Not Specified20.37[10]
Compound HT-29 (Colorectal Cancer)Not Specified22.71[10]
Compound 7n SK-Mel-28 (Melanoma)Not Specified2.55 - 17.89[11][12]
Compound 7u SK-Mel-28 (Melanoma)Not Specified2.55 - 17.89[11][12]
Compound 12b A2780S (Ovarian Cancer)Not Specified0.0062[5][13]
Compound 12b A2780/T (Paclitaxel-Resistant Ovarian Cancer)Not Specified0.0097[5][13]
Compound 12p MCF-7 (Breast Cancer)Not Specified3.14[11]
Compound 5a HepG-2 (Liver Cancer)Not Specified~2[7][8]
Compound 5e HepG-2 (Liver Cancer)Not Specified~2[7][8]
Compound 4b A549 (Lung Carcinoma)Not Specified7.34[14]
Compound 4h A549 (Lung Carcinoma)Not Specified4.56[14]
Compound 10 MDA-MB-231, SKOV3, A549Not SpecifiedNot Specified[15]
Compound 13 MDA-MB-231, SKOV3, A549Not SpecifiedNot Specified[15]
Compound SL-9 DLD-1 (Colon Cancer)MTT Assay57.68[16]
Compound 6i HCT-116, HepG2, MCF-7MTT Assay7.82 - 10.21[17]
Compound 11a NCI 60 Cell LinesGI500.16 - 3.6[18]
Compound 12a NCI 60 Cell LinesGI500.16 - 3.6[18]
Compound 12b NCI 60 Cell LinesGI500.16 - 3.6[18]

Table 2: Kinase Inhibitory Activity (IC50 in µM) of Benzo[d]imidazole Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Compound 22 EGFR127.4[6]
Compound 22 VEGFR-2185.7[6]
Compound 12j Tubulin Polymerization5.65[12]
Compound 8j (MD102) TG20.35[19]
Compound 10 EGFR0.33[15]
Compound 13 EGFR0.38[15]
Compound 12b Human Topoisomerase I16[18][20]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which a benzo[d]imidazole derivative inhibits cell viability by 50% (IC50).[21]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzo[d]imidazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of the benzo[d]imidazole derivatives in complete medium. The final concentration of DMSO should be less than 0.1%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[22]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

Materials:

  • Human cancer cell lines

  • Benzo[d]imidazole derivatives

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzo[d]imidazole derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.

  • Cell Washing: Wash the cells twice with cold PBS.[23]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[23] Add Annexin V-FITC and PI according to the manufacturer's instructions.[23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[23]

    • Viable cells: Annexin V-FITC negative and PI negative.[23]

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[23]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[23]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of benzo[d]imidazole derivatives on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Benzo[d]imidazole derivatives

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[17][21]

  • Cell Harvesting: Collect and combine both floating and adherent cells.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding cold 70% ethanol dropwise while gently vortexing.[21] Store the fixed cells at -20°C for at least 2 hours.[21]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.[21]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[21]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.[21] The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined. Several benzo[d]imidazole derivatives have been shown to induce cell cycle arrest at different phases, such as the G1, S, or G2/M phase.[10][12][15][18][24][25]

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation start Benzo[d]imidazole Derivatives cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) apoptosis->mechanism cell_cycle->mechanism in_vivo Xenograft Tumor Model mechanism->in_vivo Lead Compound Selection efficacy Evaluate Antitumor Efficacy (Tumor Growth Inhibition) in_vivo->efficacy toxicity Assess Systemic Toxicity in_vivo->toxicity pharmacodynamics Pharmacodynamic Studies (Target Modulation in Tumors) efficacy->pharmacodynamics signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzimidazole Benzo[d]imidazole Derivative Benzimidazole->EGFR Inhibition

References

Application Notes and Protocols for the Analysis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are based on established methodologies for analogous heterocyclic compounds and are intended to serve as a starting point for detailed structural characterization.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for the protons and carbons in this compound. These values are predicted based on data from structurally similar compounds found in the literature.[1]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.0 - 7.8m-
CH₂ (imidazole)4.0 - 4.5t6.0 - 8.0
CH₂ (dihydro)3.5 - 4.0t6.0 - 8.0
NH5.0 - 6.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsChemical Shift (δ, ppm)
Aromatic C (quaternary)135 - 150
Aromatic CH110 - 130
C=N150 - 160
CH₂ (imidazole)45 - 55
CH₂ (dihydro)40 - 50
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1.2.1. Sample Preparation

  • Accurately weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

1.2.2. NMR Spectrometer Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include:

    • Spectrometer Frequency: 400 MHz or higher[1]

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical parameters include:

    • Spectrometer Frequency: 100 MHz or higher[1]

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

1.2.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities and coupling constants) to deduce proton-proton connectivity.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate & Analyze (¹H) Calibrate->Integrate Assign Assign Peaks Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/z
[M]⁺172.08
[M+H]⁺173.09
[M+Na]⁺195.07
Experimental Protocol for Mass Spectrometry Analysis

This protocol describes a general method for obtaining high-resolution mass spectra.

2.2.1. Sample Preparation

  • Prepare a stock solution of the purified sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the chosen ionization technique.

2.2.2. Mass Spectrometer Setup and Data Acquisition

  • Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this class of compounds due to its soft ionization nature.

  • Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.

  • Set the mass spectrometer to acquire data in positive ion mode.

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

2.2.3. Data Analysis

  • Determine the accurate mass of the molecular ion from the high-resolution mass spectrum and compare it with the calculated theoretical mass to confirm the elemental composition.

  • Analyze the fragmentation pattern obtained from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide valuable structural information. The fragmentation of the benzimidazole core is a key diagnostic feature.[2][3]

Logical Flow of Mass Spectrometry Data Analysis

MS_Analysis_Flow cluster_data Data Acquisition cluster_analysis Data Interpretation FullScan Acquire Full Scan MS MSMS Acquire MS/MS Spectrum FullScan->MSMS MolWeight Determine Molecular Weight (from Full Scan) FullScan->MolWeight FragPattern Analyze Fragmentation Pattern (from MS/MS) MSMS->FragPattern ElementalComp Confirm Elemental Composition (High Resolution) MolWeight->ElementalComp StructureConfirm Structural Confirmation ElementalComp->StructureConfirm FragPattern->StructureConfirm

Caption: Logical flow for the analysis of mass spectrometry data.

References

Developing Assays with 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing derivatives of the 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold in various biological assays. This versatile chemical structure has shown significant potential in the development of therapeutic agents, exhibiting a range of activities including anticancer, anti-inflammatory, and neurological modulation. The following sections offer insights into its application in targeting DNA, specific enzymes, and cellular signaling pathways, complete with quantitative data, detailed methodologies, and visual workflows to guide researchers in their assay development.

Application in Anticancer Research: DNA Intercalation and Topoisomerase I Inhibition

Derivatives of the benzo[d]imidazo[1,2-a]imidazole class have been identified as potent DNA minor groove binding agents and inhibitors of human topoisomerase I, making them promising candidates for anticancer drug development. These compounds often exhibit fluorescence, which can be leveraged in various DNA binding assays.

Quantitative Data Summary: DNA Binding and Cytotoxicity
Compound IDTarget OligonucleotideΔTm (°C) at r=2Cell LineGI50 (μM)Topo I Inhibition (50%)Reference
11a oligo-1 {d(CGCGAATTCGCG)2}5-9Varies0.16 - 3.6-[1]
12a oligo-1 {d(CGCGAATTCGCG)2}5-9Varies0.16 - 3.6-[1]
12b oligo-1 {d(CGCGAATTCGCG)2}5-9Varies0.16 - 3.616 μM[1]
Experimental Protocols

This assay measures the change in the melting temperature (Tm) of a double-stranded DNA oligonucleotide upon binding of a ligand. An increase in Tm indicates stabilization of the DNA duplex by the compound.

Materials:

  • Test compounds (e.g., 11a, 12a, 12b) dissolved in DMSO.

  • DNA oligonucleotides: oligo-1 {d(CGCGAATTCGCG)2} and oligo-2 {d(CGATGTACATCG)2}.

  • Buffer: 20 mM sodium cacodylate, 100 mM NaCl, pH 7.2.

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Prepare a 2.5 μM solution of the DNA oligonucleotide in the buffer.

  • Add the test compound to the DNA solution at various ligand/oligomer ratios (r), for example, r = 0.5, 1, and 2. A stock solution of the compound in DMSO should be used, ensuring the final DMSO concentration does not exceed 1%.

  • Prepare a blank sample containing only the buffer and a control sample with DNA and DMSO (vehicle).

  • Heat the samples to 95 °C for 5 minutes and then slowly anneal to 4 °C to ensure proper duplex formation.

  • Measure the UV absorbance at 260 nm while increasing the temperature from 15 °C to 95 °C at a rate of 0.2 °C/min.

  • The melting temperature (Tm) is determined from the first derivative of the melting curve.

  • The change in melting temperature (ΔTm) is calculated as Tm(DNA + compound) - Tm(DNA alone).

This protocol utilizes the intrinsic fluorescence of some benzo[d]imidazo[1,2-a]imidazole derivatives to study their binding to DNA. A blue shift in the emission spectrum upon binding is indicative of interaction.

Materials:

  • Fluorescent test compounds.

  • DNA oligonucleotides.

  • Buffer: 20 mM sodium cacodylate, 100 mM NaCl, pH 7.2.

  • Fluorometer.

Procedure:

  • Prepare a solution of the test compound at a fixed concentration in the buffer.

  • Record the fluorescence emission spectrum of the compound alone. Excitation wavelength should be determined based on the compound's absorption maximum.

  • Incrementally add aliquots of a concentrated DNA stock solution to the compound solution.

  • After each addition, allow the sample to equilibrate for 5 minutes and then record the fluorescence emission spectrum.

  • Monitor for changes in fluorescence intensity and a blue shift in the emission maximum. A blue shift of 20-35 nm is indicative of strong binding to the DNA minor groove.[1]

Signaling Pathway and Workflow

G cluster_0 Experimental Workflow: DNA Binding A Prepare DNA & Compound Solutions B Mix at Desired Ratios A->B C Thermal Denaturation Assay B->C D Fluorescence Titration B->D E Determine ΔTm C->E F Observe Spectral Shift D->F G Assess DNA Binding Affinity E->G F->G

Workflow for determining DNA binding of test compounds.

G cluster_1 Proposed Mechanism of Action Compound Benzo[d]imidazo[1,2-a]imidazole Derivative DNA AT-rich DNA Minor Groove Compound->DNA Binds TopoI Human Topoisomerase I Compound->TopoI Inhibits Replication DNA Replication & Transcription DNA->Replication Relaxation DNA Relaxation TopoI->Relaxation Relaxation->Replication G2M G2/M Phase Arrest Replication->G2M Inhibition leads to Apoptosis Apoptosis G2M->Apoptosis

Proposed anticancer mechanism of action.

Application in Neuroscience: Receptor Antagonism and Modulation

Derivatives of the broader benzimidazole family have been investigated for their effects on the central nervous system, particularly as antagonists for the 5-HT3 receptor and modulators of the GABA-A receptor.

Quantitative Data Summary: Receptor Binding and Activity
Compound IDReceptor TargetBinding AssayKi (nM)Functional AssayED50 (nM/kg iv)Reference
12a (DA 6215) 5-HT3[3H]ICS 2059303.8von Bezold-Jarisch reflex1[2]
ICS 205930 5-HT3[3H]ICS 2059302von Bezold-Jarisch reflex2.1[2]
Experimental Protocols

This assay determines the affinity of a test compound for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compounds.

  • Radioligand: [3H]ICS 205930.

  • Membrane preparation from cells expressing the 5-HT3 receptor (e.g., from rat cerebral cortex).

  • Binding buffer (specific composition depends on the membrane preparation, but typically a Tris-based buffer at physiological pH).

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • In a microtiter plate, add the binding buffer, the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of a known non-labeled 5-HT3 antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.

Application in Cellular Signaling: TRPM2 Channel Inhibition

Certain benzo[d]imidazo[1,2-a]imidazole derivatives have been identified as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a target implicated in oxidative stress-related diseases.

Quantitative Data Summary: TRPM2 Inhibition
Compound IDTargetAssayIC50 (µM)Reference
ZA10 TRPM2 ChannelCalcium Imaging / ElectrophysiologyMicromolar range[3]
ZA18 TRPM2 ChannelCalcium Imaging / ElectrophysiologyMicromolar range[3]
Experimental Protocols

This assay measures changes in intracellular calcium concentration in response to TRPM2 channel activation and its inhibition by test compounds.

Materials:

  • Cells expressing the TRPM2 channel (e.g., SH-SY5Y cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • TRPM2 agonist (e.g., H2O2).

  • Test compounds.

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Fluorescence microscope or plate reader capable of kinetic measurements.

Procedure:

  • Culture the cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37 °C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period.

  • Place the cells on the microscope stage or in the plate reader and establish a baseline fluorescence reading.

  • Add the TRPM2 agonist (e.g., H2O2) to activate the channel and record the change in fluorescence intensity over time.

  • The inhibitory effect of the compound is determined by the reduction in the agonist-induced calcium influx.

  • Calculate the IC50 value from the concentration-response curve.

Workflow Diagram

G cluster_2 Workflow: TRPM2 Calcium Imaging Assay A Culture TRPM2-expressing cells B Load cells with Calcium Dye A->B C Pre-incubate with Test Compound B->C D Measure Baseline Fluorescence C->D E Add TRPM2 Agonist (H2O2) D->E F Record Fluorescence Change E->F G Calculate IC50 F->G

Workflow for the TRPM2 calcium imaging assay.

References

Application Notes and Protocols for the Synthesis of Substituted Benzo[d]imidazo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two effective methods for synthesizing substituted benzo[d]imidazo[1,2-a]imidazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug discovery.

Introduction

The benzo[d]imidazo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anticancer, anti-anxiety, and neuropsychotic properties.[1] Some derivatives have been identified as inhibitors of crucial enzymes like topoisomerase IIα, making them attractive candidates for novel therapeutic agents.[1] This document outlines two robust multi-component reaction (MCR) strategies for the efficient synthesis of a diverse library of these valuable compounds: a microwave-assisted [4+1] cycloaddition and a Lewis acid-catalyzed Groebke-Blackburn-Bienaymé (GBB) reaction.

Method 1: One-Pot, Two-Step Microwave-Assisted [4+1] Cycloaddition

This method provides a rapid and efficient route to substituted benzo[d]imidazo[1,2-a]imidazoles via a telescoped, three-component reaction of a 2-aminobenzimidazole, an aromatic aldehyde, and an isocyanide. The procedure involves an initial microwave-assisted condensation to form an imine intermediate, followed by a [4+1] cycloaddition with the isocyanide.[1][2]

Experimental Workflow: Method 1

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+1] Cycloaddition cluster_2 Work-up and Purification reagents1 2-Aminobenzimidazole + Aromatic Aldehyde + Piperidine (cat.) solvent1 Dichloroethane reagents1->solvent1 Dissolve mw1 Microwave Irradiation (100°C, 10 min) solvent1->mw1 Heat add_isocyanide Add Isocyanide mw1->add_isocyanide Cool to RT mw2 Microwave Irradiation (130°C, 10 min) add_isocyanide->mw2 workup Solvent Evaporation mw2->workup purification Column Chromatography workup->purification product Substituted Benzo[d]imidazo[1,2-a]imidazole purification->product

Caption: Workflow for the microwave-assisted synthesis.

Protocol:
  • To a microwave reaction vessel, add 2-aminobenzimidazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), piperidine (0.3 mmol), and dichloroethane (5 mL).[1]

  • Seal the vessel and irradiate the mixture in a microwave reactor at 100°C for 10 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Add an isocyanide (1.1 mmol) to the vessel.[1]

  • Reseal the vessel and irradiate the mixture in the microwave reactor at 130°C for an additional 10 minutes.[1]

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted benzo[d]imidazo[1,2-a]imidazole.[1]

Quantitative Data:
EntryAldehyde (R¹)Isocyanide (R²)Time (min)Yield (%)
1Benzaldehydetert-Butyl2086
24-Chlorobenzaldehydetert-Butyl2081
34-Methoxybenzaldehydetert-Butyl2088
42-Naphthaldehydetert-Butyl2076
5BenzaldehydeCyclohexyl2079
64-ChlorobenzaldehydeCyclohexyl2075
7BenzaldehydeBenzyl2072

Data adapted from Kumar, A. et al., ACS Comb. Sci. 2013, 15, 10, 511–516.[1]

Method 2: Lewis Acid-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of N-fused 3-aminoimidazoles from an amidine, an aldehyde, and an isocyanide.[2][3] For the synthesis of the target scaffold, 2-aminobenzimidazole serves as the cyclic amidine component. The reaction is typically catalyzed by a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), which activates the aldehyde for condensation.[4]

Experimental Workflow: Method 2

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents 2-Aminobenzimidazole + Aldehyde + Isocyanide + Sc(OTf)3 (cat.) solvent Methanol reagents->solvent Combine stir Stir at Room Temperature (12-24 h) solvent->stir workup Solvent Evaporation stir->workup extraction Aqueous Work-up workup->extraction purification Column Chromatography extraction->purification product Substituted Benzo[d]imidazo[1,2-a]imidazole purification->product

Caption: Workflow for the GBB three-component reaction.

Protocol:
  • In a round-bottom flask, combine 2-aminobenzimidazole (1.0 mmol), an aldehyde (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Add methanol (10 mL) as the solvent.

  • Add an isocyanide (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure substituted benzo[d]imidazo[1,2-a]imidazole.

Quantitative Data:
EntryAldehydeIsocyanideCatalystYield (%)
1Benzaldehydetert-ButylSc(OTf)₃85-95
24-Nitrobenzaldehydetert-ButylSc(OTf)₃80-90
3Furan-2-carbaldehydetert-ButylSc(OTf)₃75-85
4BenzaldehydeCyclohexylSc(OTf)₃82-92
54-ChlorobenzaldehydeCyclohexylSc(OTf)₃80-90
6BenzaldehydeBenzylSc(OTf)₃70-80

Yields are estimated based on typical GBB reactions with similar substrates as specific data for this exact transformation is compiled from general literature on the GBB reaction.[2][3][4]

Application in Drug Discovery: Targeting Topoisomerase IIα

Certain benzo[d]imidazo[1,2-a]imidazole derivatives have been identified as potential anticancer agents that function by inhibiting topoisomerase IIα.[1] Topoisomerase II enzymes are critical for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks.[5] Inhibitors of topoisomerase IIα, often termed "poisons," stabilize the covalent complex between the enzyme and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and ultimately apoptosis.[1][6]

Signaling Pathway: Topoisomerase IIα Inhibition

G cluster_0 Normal DNA Replication/Transcription cluster_1 Inhibition Pathway DNA_supercoiled Supercoiled DNA TopoIIa Topoisomerase IIα DNA_supercoiled->TopoIIa Binds Cleavage_Complex Transient Cleavage Complex TopoIIa->Cleavage_Complex Creates DSB DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed Re-ligates & Releases Inhibitor Benzo[d]imidazo- [1,2-a]imidazole Stabilized_Complex Stabilized Cleavage Complex Inhibitor->Stabilized_Complex Binds & Stabilizes DSB_Accumulation DNA Double-Strand Break Accumulation Stabilized_Complex->DSB_Accumulation Prevents Re-ligation Cell_Cycle_Arrest Cell Cycle Arrest DSB_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase IIα inhibition.

References

Application Notes: 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Derivatives in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold is a promising heterocyclic structure for the development of novel fluorescent probes for bioimaging. Derivatives of this core structure have been explored for their utility in live-cell imaging, offering potential applications in tracking cellular components and monitoring dynamic biological processes. This document provides an overview of the application of these compounds in cell imaging, including their photophysical properties and a generalized protocol for their use. While specific data on the parent compound is limited, the following information is based on the characteristics of closely related benzimidazole and imidazole derivatives used in cellular imaging.[1][2]

Principle of Action

Fluorescent probes based on the this compound scaffold typically exhibit fluorescence that can be modulated by the cellular microenvironment. These probes can be designed to accumulate in specific organelles or to respond to changes in physiological parameters such as pH or ion concentration. Upon excitation with an appropriate wavelength of light, the probes emit fluorescence, allowing for visualization of the target structures or processes using fluorescence microscopy. Some derivatives have been functionalized to act as "turn-on" sensors, where their fluorescence intensity increases significantly upon binding to a specific analyte, such as Zn2+ ions.[2]

Data Presentation

The photophysical properties of fluorescent probes are critical for their application in cell imaging. The following table summarizes typical data for imidazole-based fluorescent probes, providing a reference for the expected performance of this compound derivatives.

PropertyValue RangeReference Compound Example
Absorption Maximum (λabs) 350 - 450 nmImidazole Derivative T-1
Emission Maximum (λem) 450 - 600 nmImidazole Derivative T-1
Molar Extinction Coefficient (ε) 20,000 - 50,000 M⁻¹cm⁻¹N/A
Fluorescence Quantum Yield (Φ) 0.1 - 0.6N/A
Stokes Shift 50 - 150 nmN/A
Two-Photon Absorption Cross-Section (σ₂) 50 - 300 GMImidazole Derivative T-2

Note: The data presented are generalized from various imidazole-based fluorescent probes and may not be representative of all derivatives of this compound.

Experimental Protocols

This section provides a generalized protocol for staining live cells with a hypothetical fluorescent probe based on the this compound scaffold.

Materials
  • This compound-based fluorescent probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Protocol
  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution:

    • On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.

    • Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time may vary depending on the specific probe and cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

    • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for live-cell imaging using a fluorescent probe.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging Stock Solution Stock Solution Staining Solution Staining Solution Stock Solution->Staining Solution Dilute Incubate with Probe Incubate with Probe Staining Solution->Incubate with Probe Culture Cells Culture Cells Culture Cells->Incubate with Probe Wash Cells Wash Cells Incubate with Probe->Wash Cells Fluorescence Microscopy Fluorescence Microscopy Wash Cells->Fluorescence Microscopy Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis

Caption: General workflow for live-cell imaging with a fluorescent probe.

Potential Application in Signaling Pathway Analysis

Derivatives of this compound could potentially be designed to monitor specific cellular signaling pathways. For example, a probe that localizes to the lysosome could be used to study lysosomal trafficking or stability during autophagy.

signaling_pathway cluster_cell Cellular Environment Autophagy Induction Autophagy Induction Autophagosome Formation Autophagosome Formation Autophagy Induction->Autophagosome Formation Autolysosome Autolysosome Autophagosome Formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Probe Probe Probe->Lysosome Localization

Caption: Hypothetical use of a probe to study autophagy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole synthesis.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in organic synthesis. This guide addresses specific problems you might encounter during the synthesis of this compound, which is often prepared via the intramolecular cyclization of a 2-(2-aminoethyl)benzimidazole precursor.

Problem 1: Starting material (2-(2-aminoethyl)benzimidazole) is not consumed or the reaction is sluggish.

Possible CauseRecommended Solution
Insufficient activation of the amino group for cyclization. The intramolecular cyclization may require acidic or basic conditions to proceed efficiently. Consider the addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. Alternatively, a base might be required to deprotonate the benzimidazole nitrogen, facilitating the cyclization.
Low reaction temperature. Increase the reaction temperature. Refluxing in a suitable high-boiling solvent such as toluene or xylene is often effective for intramolecular cyclizations.
Inappropriate solvent. The choice of solvent can significantly influence the reaction rate. Screen different solvents with varying polarities (e.g., ethanol, DMF, DMSO, toluene).
Poor quality of starting material. Ensure the 2-(2-aminoethyl)benzimidazole starting material is pure. Impurities can inhibit the reaction. Recrystallize or purify the starting material if necessary.

Problem 2: Formation of multiple products or significant side products.

Possible CauseRecommended Solution
Intermolecular side reactions. If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or other side products. Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Decomposition of starting material or product. Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
Oxidation of the product. The dihydro-benzo[d]imidazo[1,2-a]imidazole ring system may be susceptible to oxidation, especially if exposed to air at high temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Difficulty in product purification.

Possible CauseRecommended Solution
Similar polarity of the product and unreacted starting material. Optimize the reaction to ensure complete consumption of the starting material. If separation is still difficult, consider derivatizing the product or starting material to alter its polarity before chromatographic separation.
Formation of polar impurities. Wash the crude product with a suitable solvent to remove highly polar impurities. Acid-base extraction can also be an effective purification method for this class of compounds.
Product is an oil or does not crystallize easily. Attempt to form a salt of the product (e.g., hydrochloride or picrate salt), which may be more crystalline and easier to purify by recrystallization.

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the intramolecular cyclization of 2-(2-aminoethyl)benzimidazole. This precursor can be synthesized from o-phenylenediamine and β-alanine derivatives. The cyclization is typically achieved by heating the precursor in a suitable solvent, sometimes in the presence of a catalyst.

Q2: What catalysts can be used to improve the yield of the cyclization reaction?

Both acid and base catalysts can be effective, depending on the specific substrate and reaction conditions. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can facilitate the reaction. Alternatively, a strong base can be used to deprotonate the benzimidazole nitrogen, which can then act as a more effective nucleophile for the intramolecular cyclization.

Q3: What are the optimal reaction conditions for the synthesis?

Optimal conditions are highly dependent on the specific substrate and scale of the reaction. However, a general starting point is to reflux 2-(2-aminoethyl)benzimidazole in a high-boiling solvent like toluene or xylene for several hours. Monitoring the reaction by TLC is crucial to determine the point of maximum product formation and minimize degradation.

Q4: How can I minimize the formation of side products?

The formation of polymeric side products due to intermolecular reactions is a common issue. To minimize this, the reaction should be carried out under high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of hot solvent. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative side reactions.

Q5: What is a suitable work-up and purification procedure for this compound?

After completion of the reaction, the solvent is typically removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane is often effective. If the product is basic, an acid-base extraction can be a useful purification step. For crystalline products, recrystallization from a suitable solvent like ethanol or ethyl acetate can provide highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-aminoethyl)benzimidazole (Precursor)

A detailed protocol for the synthesis of the precursor is crucial for the overall success of the final product formation.

StepProcedure
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and β-alanine (1 equivalent) in a suitable solvent such as ethylene glycol.
2. Reaction Heat the mixture to reflux (around 180-200 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
3. Work-up After completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
4. Purification Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

StepProcedure
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-aminoethyl)benzimidazole (1 equivalent) in a high-boiling solvent such as toluene or xylene.
2. Reaction Heat the solution to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed. For challenging substrates, a catalytic amount of p-toluenesulfonic acid can be added.
3. Work-up Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
4. Purification Purify the crude residue by column chromatography on silica gel using a gradient of dichloromethane and methanol. Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Logical Relationship of Synthetic Steps

G cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_purification Purification start_materials o-Phenylenediamine + β-Alanine reaction1 Condensation (Reflux in Ethylene Glycol) start_materials->reaction1 precursor 2-(2-aminoethyl)benzimidazole reaction1->precursor reaction2 Intramolecular Cyclization (Reflux in Toluene/Xylene) precursor->reaction2 target This compound reaction2->target purification Column Chromatography target->purification final_product Pure Product purification->final_product

Caption: Synthetic pathway to the target molecule.

Technical Support Center: Synthesis of Benzo[d]imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzo[d]imidazo[1,2-a]imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield for my target benzo[d]imidazo[1,2-a]imidazole derivative. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst: The choice of catalyst is critical. Traditional methods often use strong acids, which can be harsh.[1] Modern approaches have shown improved yields with different catalytic systems.

    • Metal Catalysts: Palladium catalysts, such as PdCl₂, have demonstrated high efficacy in certain coupling reactions leading to fused imidazole systems, significantly improving yields compared to other metal salts like CuCl₂.[2]

    • Heterogeneous Catalysts: Using a recyclable, heterogeneous catalyst like MgO@DFNS or ZnO nanoparticles can not only improve yields but also simplify product purification.[3][4]

    • Acidic Ionic Liquids: Brønsted acidic ionic liquids have been used as efficient and recyclable catalysts, promoting smooth reactions and high yields under solvent-free conditions.[5]

  • Optimize Reaction Conditions:

    • Temperature: Temperature plays a crucial role. While some reactions proceed at room temperature, others require heating.[3] Systematically screen temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimum for your specific substrates.

    • Solvent: The polarity and boiling point of the solvent can influence reaction rates and yields. Ethanol is commonly used, but other solvents like chloroform or even water have been employed depending on the catalytic system.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to byproduct formation.[3]

  • Check Reagent Purity: The purity of starting materials, particularly the o-phenylenediamine and aldehyde or carboxylic acid derivatives, is paramount. Impurities can interfere with the reaction and lead to unwanted side products.[3]

Q2: My final product is difficult to purify. I'm struggling with persistent impurities. What purification strategies can I employ?

A2: Purification is often challenging due to the formation of colored impurities or byproducts with similar polarity to the desired compound.[3]

Troubleshooting Steps:

  • Catalyst Selection and Removal:

    • If you are using a homogeneous catalyst, its removal can be difficult. Consider switching to a heterogeneous catalyst (e.g., MgO@DFNS, ZnO-NPs) which can be easily removed by simple filtration after the reaction is complete.[3][4] These catalysts can often be washed, dried, and reused.[3]

    • Brønsted acidic ionic liquids can also be a good alternative as they are easily recyclable.[5]

  • Managing Colored Impurities:

    • The use of o-phenylenediamine dihydrochloride instead of o-phenylenediamine has been reported to reduce the formation of colored impurities in some cases.[3]

    • Treatment of the crude product with activated charcoal can sometimes help in removing colored impurities before proceeding with chromatography.

  • Chromatographic Optimization:

    • If byproducts have similar polarity, a standard column chromatography setup might not be sufficient.

    • Solvent System Screening: Experiment with a wide range of solvent systems for TLC to find one that provides better separation. Consider using a ternary solvent system (a mixture of three solvents).

    • Advanced Techniques: If separation is still challenging, consider using preparative High-Performance Liquid Chromatography (HPLC) for purification.

Q3: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?

A3: Side product formation is often related to the reactivity of the starting materials and the reaction conditions.

Troubleshooting Steps:

  • Control of Reaction Temperature: Overheating can often lead to decomposition and the formation of undesired byproducts. Maintain a stable and optimized temperature throughout the reaction.

  • Atmosphere Control: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation and other side reactions.

  • Choice of Oxidizing Agent: In syntheses involving the condensation of o-phenylenediamine with aldehydes, an oxidizing agent is often required. The choice of this agent can be critical. While air can be used, milder and more controlled oxidizing agents like sodium metabisulfite (Na₂S₂O₅) have been successfully employed.[1]

  • Protecting Groups: If your substrates contain sensitive functional groups, consider using appropriate protecting groups to prevent them from participating in unwanted side reactions.

Data Presentation: Catalyst Performance

The selection of a catalyst can significantly impact the yield of the final product. The table below summarizes the performance of different metal salts in the synthesis of a phenyl(3-phenylbenzo[1][5]imidazo[1,2-a]pyrimidin-2-yl)methanone derivative, illustrating the importance of catalyst screening.

EntryCatalystYield (%)
1CuCl₂< 10
2FeCl₂35
3PdCl₂80
4ZnCl₂25
5SnCl₄45
6Pd(OAc)₂75
Data adapted from a study on the synthesis of fused imidazo[1,2-a]pyrimidines, a related scaffold.[2]

Experimental Protocols

Protocol 1: Heterogeneous Catalysis for 2-Phenyl-1H-benzo[d]imidazole Synthesis using MgO@DFNS [3]

This protocol describes a green and efficient method using a recyclable heterogeneous catalyst.

  • Materials:

    • o-phenylenediamine (OPDA) (1 mmol)

    • Benzaldehyde (1.2 mmol)

    • 10 wt% MgO@DFNS catalyst

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4 hours.

    • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of Benzo[1][5]imidazo[1,2-a]pyrimidines using a Brønsted Acidic Ionic Liquid [5]

This protocol outlines a solvent-free method for a three-component reaction.

  • Materials:

    • 2-aminobenzimidazole (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

    • [(4-SO₃H)BMIM]HSO₄ (Brønsted acidic ionic liquid) (10 mol%)

  • Procedure:

    • Combine 2-aminobenzimidazole (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the ionic liquid catalyst (10 mol%) in a reaction vessel.

    • Heat the mixture at 100 °C for approximately 120 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the mixture with water and then ethyl acetate to separate the product. The ionic liquid catalyst often remains in the aqueous phase and can be recovered by evaporating the water.

    • The crude product obtained from the ethyl acetate layer can be purified by recrystallization.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the synthesis of benzo[d]imidazo[1,2-a]imidazole derivatives.

G cluster_prep Phase 1: Preparation & Reaction cluster_monitoring Phase 2: Monitoring & Workup cluster_analysis Phase 3: Purification & Analysis cluster_troubleshooting Troubleshooting Loop start Select Reactants (o-phenylenediamine derivative + aldehyde/acid) reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC / LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze check Acceptable Yield & Purity? analyze->check optimize Optimize Conditions (Catalyst, Temp, Solvent) check->optimize No end Final Product check->end Yes optimize->combine

Caption: General workflow for synthesis and troubleshooting.

G start Start: Need to select a catalyst q1 Is catalyst recyclability a high priority? start->q1 q2 Are mild reaction conditions required? q1->q2 No cat1 Use Heterogeneous Catalyst (e.g., MgO@DFNS) or Acidic Ionic Liquid q1->cat1 Yes q3 Is achieving the highest possible yield critical? q2->q3 No cat3 Avoid harsh acid catalysts. Consider nano-catalysts (e.g., ZnO-NPs) or enzymatic methods. q2->cat3 Yes cat2 Consider Metal Catalysts (e.g., PdCl2) Screen for optimal performance q3->cat2 Yes cat4 Avoid traditional strong acids (e.g., PPA, HCl) q3->cat4 No

Caption: Decision tree for catalyst selection in synthesis.

References

Technical Support Center: Optimizing Benzo[d]imidazo[1,2-a]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzo[d]imidazo[1,2-a]imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of benzo[d]imidazo[1,2-a]imidazoles?

The synthesis of the benzo[d]imidazo[1,2-a]imidazole core typically involves the condensation and cyclization of two key building blocks: a substituted 2-aminobenzimidazole and an α-haloketone or a related derivative. Variations of this approach may utilize other precursors, such as o-phenylenediamines and substituted aldehydes, which undergo a series of reactions to form the desired heterocyclic system.

Q2: Which catalysts are most effective for this synthesis?

A range of catalysts can be employed, with the choice often depending on the specific reaction pathway. For syntheses involving cross-coupling reactions, palladium and copper catalysts are frequently used. For instance, palladium chloride (PdCl₂) has shown high efficacy in intramolecular dehydrogenative coupling reactions.[1] Copper(I) iodide (CuI) is another common catalyst, particularly in C-N coupling and cyclization reactions.[2][3][4] In some cases, acid catalysts like trifluoroacetic acid (TFA) in combination with a silver salt such as silver carbonate (Ag₂CO₃) are used to promote intramolecular cyclization.[5] For more environmentally friendly approaches, heterogeneous catalysts like zinc oxide nanoparticles (ZnO-NPs) have been shown to be effective.[6]

Q3: How can I improve the yield of my reaction?

Optimizing several reaction parameters is crucial for improving the yield. Key factors to consider include:

  • Catalyst Choice: The selection of the catalyst and, if applicable, the ligand can significantly impact the reaction outcome. It is advisable to screen a variety of catalysts to find the most effective one for your specific substrates.

  • Solvent: The polarity and boiling point of the solvent play a critical role. Solvents like dimethylformamide (DMF), toluene, and ethanol are commonly used. The optimal solvent will depend on the specific reaction being performed.

  • Base: The choice and concentration of the base are important, especially in coupling reactions. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

  • Temperature and Reaction Time: These parameters should be carefully optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.[7]

Q4: What are common side reactions, and how can they be minimized?

A common side reaction is the formation of incompletely cyclized or alternative heterocyclic structures. The formation of colored impurities can also be an issue.[7] To minimize these, it is important to:

  • Ensure High Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side products.

  • Maintain an Inert Atmosphere: For reactions sensitive to air and moisture, such as those using palladium or copper catalysts, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.

  • Control Reaction Temperature: Overheating can lead to the decomposition of reactants and products. Precise temperature control is crucial for clean reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzo[d]imidazo[1,2-a]imidazoles.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure the catalyst is not expired or degraded. For air-sensitive catalysts, use proper handling techniques under an inert atmosphere. 2. Consider activating the catalyst if required by the protocol. 3. Screen different catalysts (e.g., PdCl₂, CuI, Ag₂CO₃/TFA) to find one suitable for your specific substrates.[1][2][3][4][5]
Inappropriate Reaction Conditions 1. Temperature: Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. Monitor for starting material decomposition at higher temperatures. 2. Solvent: The solvent can have a significant effect on yield. If the yield is low, try a different solvent with a different polarity or boiling point. 3. Base: The choice and amount of base can be critical. If using a solid base, ensure it is finely powdered and well-dispersed.
Poor Quality Starting Materials 1. Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2. Purify starting materials if necessary.
Incomplete Reaction 1. Increase the reaction time and monitor the progress by TLC. 2. If the reaction stalls, consider a stepwise addition of the catalyst or reagents.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is Difficult to Separate from the Catalyst 1. Opt for a heterogeneous catalyst (e.g., ZnO-NPs, supported catalysts) that can be easily filtered off after the reaction.[6][7] 2. If using a homogeneous catalyst, explore extraction and precipitation methods to remove it.
Formation of Colored Impurities 1. Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities.[7] 2. Consider adding activated carbon during workup to adsorb colored byproducts.
Similar Polarity of Product and Byproducts 1. Optimize your column chromatography conditions. Try different solvent systems (eluent) or use a different stationary phase (e.g., alumina instead of silica gel). 2. Consider recrystallization from a suitable solvent system to purify the product.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Benzo[2][8]imidazo[1,2-c]pyrimidin-1-amines

This protocol is adapted from a method utilizing copper(I) iodide as a catalyst.[3][4]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-(2-bromovinyl)benzimidazole (1.0 mmol), cyanamide (2.0 mmol), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the vessel.

  • Reaction: Seal the vessel and heat the mixture using microwave irradiation (100 W initial power) at 100°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to obtain the desired benzo[2][8]imidazo[1,2-c]pyrimidin-1-amine.

Protocol 2: Silver/Acid-Catalyzed Intramolecular Cyclization

This protocol is based on the synthesis of 1H-benzo[2][8]imidazo[1,2-c][5][7]oxazin-1-ones.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-Boc-2-alkynylbenzimidazole substrate (1.0 equiv.), silver carbonate (Ag₂CO₃, 0.1 equiv.), and dichloroethane (DCE) as the solvent.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 2.0 equiv.) to the mixture under an argon atmosphere.

  • Reaction: Stir the reaction mixture at 60°C for 6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Palladium-Catalyzed Synthesis [1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1CuCl₂ (10)K₂CO₃Toluene804<10
2FeCl₂ (10)K₂CO₃Toluene80420
3ZnCl₂ (10)K₂CO₃Toluene80435
4PdCl₂ (10) K₂CO₃ Toluene 80 4 80
5SnCl₂ (10)K₂CO₃Toluene80440
6Pd(OAc)₂ (10)K₂CO₃Toluene80475

Reaction of 1H-benzo[d]imidazol-2-amine and 2-phenylacetaldehyde.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Workup cluster_purification 4. Purification & Analysis prep_reactants Select Reactants: - 2-Aminobenzimidazole Derivative - α-Haloketone or Aldehyde prep_reagents Prepare Reagents & Solvents combine Combine Reactants, Catalyst, & Base in Solvent prep_reagents->combine conditions Set Reaction Conditions: - Temperature - Time - Atmosphere combine->conditions monitor Monitor Progress (TLC) conditions->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product: - Column Chromatography - Recrystallization quench->purify analyze Analyze Product: - NMR, MS, etc. purify->analyze

Caption: General experimental workflow for benzo[d]imidazo[1,2-a]imidazole synthesis.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_time Reaction Time start Low or No Product Yield check_catalyst Check Catalyst Activity/ Purity start->check_catalyst optimize_temp Optimize Temperature start->optimize_temp check_purity Verify Purity of Starting Materials start->check_purity increase_time Increase Reaction Time start->increase_time screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts solution Improved Yield screen_catalysts->solution optimize_solvent Optimize Solvent optimize_base Optimize Base optimize_base->solution check_purity->solution increase_time->solution

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound compounds.

Issue 1: Low or No Product Yield

  • Question: My reaction to synthesize this compound resulted in a very low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low product yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Reaction Temperature: Temperature plays a critical role in the cyclization step. Lower temperatures may lead to low conversion rates. For instance, in some benzimidazole syntheses, increasing the temperature from 60°C to 100°C has been shown to significantly increase the reaction yield from 59.6% to 89.7%.[1] It is advisable to optimize the reaction temperature, potentially starting from room temperature and gradually increasing it.

    • Catalyst and Solvent: The choice of catalyst and solvent system is crucial. Some modern synthetic approaches for related dihydrobenzimidazoles have successfully employed solvent- and catalyst-free conditions, which can be an effective and environmentally friendly option.[2] If you are using a catalyst, ensure it is active and used in the correct concentration. The solvent should be anhydrous if the reaction is sensitive to moisture.

    • Purity of Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine or the aldehyde/ketone, can interfere with the reaction. Ensure the purity of your reactants, and consider recrystallizing or purifying them if necessary.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Atmosphere: Some reactions for synthesizing benzimidazole derivatives are sensitive to air and require an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Unexpected Side Products

  • Question: I have obtained my product, but I am also observing significant amounts of side products. How can I minimize their formation?

  • Answer: The formation of side products can often be attributed to the reaction conditions or the nature of the starting materials.

    • Control of Reaction Conditions: Over-oxidation of the dihydrobenzimidazole to the corresponding benzimidazole can be a common side reaction. The choice of oxidizing agent and careful control of reaction stoichiometry and temperature are important. Some synthetic methods for benzimidazoles utilize oxidizing agents like sodium metabisulfite.[3]

    • Starting Material Reactivity: The reactivity of the specific aldehyde or ketone used can influence the formation of side products. Highly reactive carbonyl compounds may undergo self-condensation or other side reactions. Consider adjusting the rate of addition of the carbonyl compound to the reaction mixture.

    • pH of the Reaction Medium: The acidity or basicity of the reaction medium can influence the reaction pathway. For instance, some benzimidazole syntheses are carried out under acidic conditions using reagents like hydrochloric acid or p-toluenesulfonic acid, while others may proceed under basic conditions.[3] Optimizing the pH can help to suppress side reactions.

Issue 3: Product Discoloration

  • Question: The isolated this compound product is colored, but I expect a colorless compound. What causes this and how can I fix it?

  • Answer: Discoloration, often a yellow or brown tinge, is a common issue in benzimidazole synthesis and is typically due to the presence of minor, highly colored impurities.[4]

    • Purification Methods:

      • Recrystallization: This is the most common method for removing colored impurities. A detailed protocol for recrystallization of a related compound, benzimidazole, involves dissolving the crude product in boiling water, treating it with a decolorizing agent like activated carbon, and then allowing it to crystallize upon cooling.[4]

      • Potassium Permanganate Treatment: For stubborn discoloration, a treatment with a dilute solution of potassium permanganate followed by clarification with sodium bisulfite can be effective before recrystallization.[4]

    • Exclusion of Air: Exposure to air during the reaction or work-up can sometimes lead to the formation of colored oxidation products. Performing the reaction and purification under an inert atmosphere can help to minimize this.

Issue 4: Difficulty in Product Characterization

  • Question: I am having trouble interpreting the NMR or Mass Spectrum of my this compound product. What are the expected spectral features?

  • Answer: The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

    • ¹H NMR Spectroscopy: Key signals to look for include:

      • Protons on the dihydro-imidazole ring, which will typically appear as multiplets in the aliphatic region.

      • Aromatic protons on the benzo-fused ring, which will appear as multiplets in the aromatic region (typically δ 7-8 ppm).

      • The NH proton of the imidazole ring, which may appear as a broad singlet. The chemical shift of this proton can be variable and it may exchange with D₂O.

    • ¹³C NMR Spectroscopy: Expect to see:

      • Signals for the aliphatic carbons of the dihydro-imidazole ring.

      • Signals for the aromatic carbons of the benzo-fused ring.

      • A signal for the C=N carbon of the imidazole ring.

    • Mass Spectrometry: The molecular ion peak (M+) should be observed, corresponding to the molecular weight of the target compound. For this compound, the molecular formula is C₉H₉N₃ and the molecular weight is 159.19 g/mol .[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthetic route for this compound?

    • A1: A common approach involves the condensation of an o-phenylenediamine with a suitable carbonyl compound, such as an α-haloketone or a dicarbonyl compound, followed by cyclization.[6] Modern variations of this synthesis focus on greener methods, such as using microwave irradiation or solvent-free conditions.[1][2]

  • Q2: What are the key safety precautions to take during the synthesis of benzimidazole derivatives?

    • A2: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents, such as o-phenylenediamine and certain solvents, can be toxic or irritant. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Q3: How can I improve the solubility of my this compound derivative for biological assays?

    • A3: Benzimidazole derivatives can sometimes have poor aqueous solubility. To improve solubility for biological testing, they can often be converted to their hydrochloride salts by treating a methanolic solution of the compound with dry HCl gas.[3]

Experimental Protocols

Protocol 1: General Synthesis of a Benzimidazole Derivative

This protocol is a generalized procedure based on common methods for benzimidazole synthesis.[3][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO).

  • Reagent Addition: Add the desired aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.

  • Catalyst/Oxidant Addition: If required, add the catalyst (e.g., a catalytic amount of acid) or an oxidizing agent (e.g., sodium metabisulfite, 0.5 equivalents).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. Reaction times can vary from a few hours to 24 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization

This protocol is adapted from a procedure for purifying benzimidazole.[4]

  • Dissolution: Dissolve the crude, colored product in a minimum amount of boiling solvent (e.g., water or an alcohol/water mixture).

  • Decolorization: Add a small amount of decolorizing carbon to the hot solution and continue to heat for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Quantitative Data

Table 1: Optimization of Reaction Conditions for a Benzimidazole Synthesis

EntryTemperature (°C)Time (min)Yield (%)
1Room Temperature120Low
26012059.6
310012089.7

Data adapted from a study on the synthesis of 1,2-disubstituted benzimidazoles, illustrating the effect of temperature on product yield.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (o-phenylenediamine, carbonyl compound) reaction Reaction (Heating, Catalyst) start->reaction 1. Mix workup Reaction Work-up (Cooling, Filtration/ Solvent Removal) reaction->workup 2. Monitor (TLC) purification Purification (Recrystallization/ Chromatography) workup->purification 3. Isolate Crude analysis Characterization (NMR, MS, IR) purification->analysis 4. Purify product Pure Product analysis->product 5. Verify Structure

Caption: A generalized experimental workflow for the synthesis and characterization of benzimidazole derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield temp Suboptimal Temperature problem->temp catalyst Inactive/No Catalyst problem->catalyst purity Impure Starting Materials problem->purity time Insufficient Reaction Time problem->time optimize_temp Optimize Temperature temp->optimize_temp check_catalyst Check/Replace Catalyst catalyst->check_catalyst purify_reagents Purify Reagents purity->purify_reagents monitor_reaction Monitor with TLC time->monitor_reaction

Caption: A troubleshooting decision tree for addressing low product yield in benzimidazole synthesis.

References

Technical Support Center: Purification of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole and related benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. For benzimidazole derivatives, common solvents to screen include ethanol, water, or a mixture of the two.[1][2] Small-scale solvent screening is highly recommended to find the optimal solvent or solvent system for your specific product. A good starting point is to test solvents with similar functional groups to your compound.[3]

Q3: My purified compound is still colored. How can I remove colored impurities?

A3: Colored impurities, often arising from oxidation or side reactions, can be persistent. A common and effective method is to treat the crude product with activated carbon (charcoal) during recrystallization. The charcoal is added to the hot solution and then removed by hot filtration, adsorbing the colored impurities.[1] For stubborn discoloration, a potassium permanganate treatment in a boiling water solution can be employed, followed by quenching with sodium bisulfite.

Q4: Can this compound degrade during purification?

A4: Some benzimidazole derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel during column chromatography.[4] If you observe streaking on your TLC plate or a lower than expected yield after chromatography, consider deactivating the silica gel with a small amount of a base like triethylamine in your eluent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous workup. - Suboptimal recrystallization solvent. - Degradation on silica gel.- Monitor the reaction by TLC to ensure completion. - Back-extract aqueous layers with a suitable organic solvent. - Perform small-scale solvent screening to find a solvent where your compound has high solubility when hot and low solubility when cold. - Deactivate silica gel with triethylamine or consider an alternative stationary phase like alumina.[4][5]
Oily Product Instead of Crystals - The compound has a low melting point. - Presence of impurities that inhibit crystallization. - Inappropriate recrystallization solvent.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity appears. Then, cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Ensure the crude product is as pure as possible before attempting recrystallization. - Re-evaluate your choice of recrystallization solvent.
Co-elution of Impurities in Column Chromatography - Similar polarity of the product and impurities. - Inappropriate solvent system.- Use a shallower solvent gradient during elution to improve separation. - Try a different solvent system. Common eluents for N-heterocycles include mixtures of hexanes and ethyl acetate.[6] - Consider using a different stationary phase, such as alumina.[5]
Product is not Binding to the Silica Gel Column - The eluent is too polar.- Start with a less polar solvent system. A general starting point is a high percentage of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate.
Product is not Eluting from the Silica Gel Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Experimental Protocols

Detailed Recrystallization Protocol

This protocol is a general guideline for the recrystallization of benzimidazole derivatives and should be optimized for the specific compound.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable boiling solvent (e.g., ethanol or boiling water).[1][2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.[1]

  • Hot Filtration: Boil the solution with the activated carbon for 5-10 minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. Rapid filtration is crucial to prevent premature crystallization in the funnel.[1][2]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or at an appropriate temperature to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.[7]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes typical purification outcomes for benzimidazole derivatives based on the described techniques. The exact values will vary depending on the specific compound and the nature of the impurities.

Purification Technique Starting Purity (Typical) Final Purity (Typical) Typical Yield Common Solvents/Eluents
Recrystallization 80-95%>99%70-90%Ethanol, Water, Ethanol/Water mixtures[1][2]
Column Chromatography 50-90%>98%60-85%Hexane/Ethyl Acetate, Dichloromethane/Methanol

Mandatory Visualization

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization analyze_purity Analyze Purity (TLC, NMR, etc.) recrystallization->analyze_purity oiling_out Product Oils Out recrystallization->oiling_out Fails colored_impurities Colored Impurities Present recrystallization->colored_impurities Success, but colored column_chromatography Perform Column Chromatography column_chromatography->analyze_purity co_elution Impurities Co-elute column_chromatography->co_elution Fails pure_product Pure Product analyze_purity->column_chromatography Purity Unacceptable analyze_purity->pure_product Purity Acceptable solvent_screening Screen for a Different Recrystallization Solvent oiling_out->solvent_screening charcoal_treatment Charcoal Treatment during Recrystallization colored_impurities->charcoal_treatment charcoal_treatment->recrystallization solvent_screening->recrystallization gradient_optimization Optimize Solvent Gradient co_elution->gradient_optimization change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase gradient_optimization->column_chromatography change_stationary_phase->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Navigating Research on Benzo[d]imidazo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and biological evaluation of benzo[d]imidazo[1,2-a]imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of a benzo[d]imidazo[1,2-a]imidazole derivative is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the GBB reaction can stem from several factors. Firstly, the purity of your starting materials—the 2-aminobenzimidazole, aldehyde, and isocyanide—is crucial. Ensure they are free of impurities and moisture. The choice of solvent and catalyst is also critical. While the reaction can be performed under various conditions, protic solvents like ethanol or methanol are commonly used. Acidic catalysts such as scandium triflate (Sc(OTf)₃) or even milder acids can promote the reaction.[1] However, be aware that the use of carboxylic acids as catalysts can lead to a competing Passerini reaction, which consumes the aldehyde and isocyanide, thereby reducing the yield of your desired product.[2] Optimizing the reaction temperature and time is also recommended; microwave irradiation has been shown to accelerate similar reactions.[3][4]

Q2: I am struggling with the purification of my crude benzo[d]imidazo[1,2-a]imidazole product. What purification strategies are most effective?

A2: The purification of benzo[d]imidazo[1,2-a]imidazoles can be challenging due to their often planar and rigid structure, which can lead to poor solubility. For column chromatography, a gradient of a polar solvent like methanol in a less polar solvent such as dichloromethane (DCM) is a good starting point.[5] If your compound adheres strongly to silica gel, consider using a different stationary phase like neutral alumina. Recrystallization can also be effective. Highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required to dissolve the crude product, followed by the addition of an anti-solvent to induce crystallization.

Q3: My synthesized benzo[d]imidazo[1,2-a]imidazole derivative exhibits poor solubility in common organic solvents and aqueous buffers for biological assays. How can I address this?

A3: Poor solubility is a known challenge for many planar heterocyclic compounds.[6] For organic solvents, consider less common but more polar options like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). For aqueous solutions, a common strategy is to introduce ionizable groups into the molecule if synthetically feasible. Alternatively, you can convert the final compound into a salt, such as a hydrochloride salt, which often exhibits improved water solubility.[5] This can be achieved by treating a solution of the compound with HCl gas or an HCl solution in an organic solvent.

Q4: I am observing unexpected or inconsistent results in my biological assays. Could my benzo[d]imidazo[1,2-a]imidazole compound be interfering with the assay?

A4: Yes, compound interference is a possibility. Benzo[d]imidazo[1,2-a]imidazoles, like other fused heterocyclic systems, can possess intrinsic fluorescence, which may interfere with fluorescence-based assays. It is crucial to run control experiments with your compound in the absence of the biological target to assess its background signal. Additionally, the stability of your compound under the specific pH and temperature conditions of the assay should be confirmed.[7] Degradation of the compound could lead to a loss of activity or the formation of new, potentially interfering species.

Troubleshooting Guides

Guide 1: Low Reaction Yield in Synthesis

This guide provides a systematic approach to troubleshooting low yields in the synthesis of benzo[d]imidazo[1,2-a]imidazoles, particularly via the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Workflow for Low Synthesis Yield

start Low Yield Observed reagent_purity Check Purity of Starting Materials (2-aminobenzimidazole, aldehyde, isocyanide) start->reagent_purity solvent_catalyst Optimize Solvent and Catalyst (e.g., EtOH, Sc(OTf)3) reagent_purity->solvent_catalyst If pure reaction_conditions Adjust Reaction Conditions (Temperature, Time, Microwave) solvent_catalyst->reaction_conditions side_reactions Investigate Potential Side Reactions (e.g., Passerini Reaction) reaction_conditions->side_reactions workup_purification Review Work-up and Purification (Potential for product loss) side_reactions->workup_purification end Improved Yield workup_purification->end

Caption: A workflow for diagnosing and addressing low reaction yields.

Guide 2: Addressing Solubility Challenges

If you encounter poor solubility with your benzo[d]imidazo[1,2-a]imidazole derivatives, this guide offers strategies to improve their dissolution for purification and biological testing.

Problem Potential Cause Suggested Solution Experimental Consideration
Poor solubility in common chromatography solvents (e.g., Hexane/EtOAc) High planarity and intermolecular forces of the heterocyclic core.Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM). Consider using neutral alumina instead of silica gel for the stationary phase.Monitor elution carefully to avoid product loss on the column.
Low solubility in aqueous buffers for biological assays The hydrophobic nature of the aromatic system.Prepare a hydrochloride or other salt of your compound to increase aqueous solubility.[5]Confirm the stability of the salt in your assay buffer and that the counter-ion does not interfere with the assay.
Precipitation of the compound during assay incubation The compound concentration exceeds its solubility limit in the final assay medium.Determine the maximum solubility of your compound in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid off-target effects.Run vehicle controls with the same concentration of co-solvent to ensure it does not affect the assay outcome.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzo[d]imidazo[1,2-a]imidazoles via the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a generalized procedure based on the synthesis of related imidazo[1,2-a] fused systems and should be optimized for specific substrates.[1][8]

  • Reaction Setup: To a solution of the 2-aminobenzimidazole (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, 2 M), add the isocyanide (1.0 eq.).

  • Catalyst Addition: Add the acidic catalyst (e.g., Sc(OTf)₃, 10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Alternatively, the reaction can be performed in a sealed vessel under microwave irradiation.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or neutral alumina using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water or DMSO/water).

Experimental Workflow for GBB Synthesis and Purification

start Starting Materials (2-aminobenzimidazole, aldehyde, isocyanide) reaction GBB Reaction (Solvent, Catalyst, Heat/Microwave) start->reaction monitoring TLC Monitoring reaction->monitoring workup Solvent Removal monitoring->workup Reaction Complete purification Column Chromatography / Recrystallization workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A typical workflow for the synthesis and purification of benzo[d]imidazo[1,2-a]imidazoles.

Protocol 2: Preparation of a Hydrochloride Salt for Improved Aqueous Solubility

This protocol describes a general method for converting a basic benzo[d]imidazo[1,2-a]imidazole into its hydrochloride salt.[5]

  • Dissolution: Dissolve the purified benzo[d]imidazo[1,2-a]imidazole derivative in a minimal amount of a suitable organic solvent (e.g., methanol or diethyl ether).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete or the pH becomes acidic. Alternatively, dry HCl gas can be bubbled through the solution.

  • Isolation: Collect the resulting precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the solvent used for precipitation (e.g., diethyl ether) to remove any excess acid.

  • Drying: Dry the hydrochloride salt under vacuum to remove residual solvent.

Logical Relationship for Solubility Enhancement

compound Poorly Soluble Free Base salt_formation Protonation with Acid (e.g., HCl) compound->salt_formation salt Soluble Salt Form (e.g., Hydrochloride) salt_formation->salt

Caption: The logical step to improve the aqueous solubility of a basic compound.

References

method refinement for studying 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole interactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Interactions

This technical support center provides researchers, scientists, and drug development professionals with refined methods for studying the interactions of this compound and its derivatives. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Problem / Observation Potential Causes Suggested Solutions
Compound Precipitation in Aqueous Buffer 1. Low aqueous solubility of the benzimidazole derivative.[1] 2. Compound concentration exceeds its solubility limit. 3. Incorrect pH or ionic strength of the buffer.1. Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO and dilute serially into the final assay buffer. Ensure the final solvent concentration is low (e.g., ≤ 0.1%) and consistent across all conditions, including controls.[2] 2. Solubility Testing: Determine the compound's thermodynamic solubility in the assay buffer prior to dose-response experiments.[1] 3. Formulation: Investigate the use of solubility-enhancing excipients if the compound is intended for further development.
High Background Signal or False Positives in HTS Assays 1. Intrinsic fluorescence (autofluorescence) of the compound.[3][4] 2. Compound forms colloidal aggregates that nonspecifically inhibit proteins.[5][6] 3. Interference with the assay reporter system (e.g., luciferase inhibition).[5][6] 4. Chemical reactivity of the compound leading to non-specific interactions.[4]1. Spectral Scan: Scan the emission spectrum of the compound alone at the assay's excitation wavelength to check for autofluorescence.[3] 2. Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to disrupt aggregation.[6] 3. Counter-screens: Run the assay in the absence of the primary biological target to identify compounds that directly interfere with the detection system.[6][7] 4. Orthogonal Assays: Validate hits using a different assay format or technology (e.g., label-free vs. fluorescence-based).
Inconsistent Results Between Biochemical and Cell-Based Assays 1. Poor cell permeability of the compound.[8] 2. Compound is a substrate for cellular efflux pumps. 3. Compound instability or rapid metabolism in cell culture media.[2][9] 4. Cytotoxicity at concentrations required for target engagement.[2]1. Permeability Assays: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion. 2. Efflux Pump Inhibition: Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. 3. Stability Analysis: Incubate the compound in cell culture media for the duration of the experiment and quantify its concentration over time using LC-MS.[9] 4. Toxicity Assays: Determine the compound's CC50 (50% cytotoxic concentration) in parallel with the functional assay to establish a therapeutic window.
Loss of Compound Activity During Storage 1. Chemical degradation (hydrolysis, oxidation, photolysis).[9] 2. Repeated freeze-thaw cycles of stock solutions.[9] 3. Adsorption to container surfaces.[9]1. Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[9] For compounds prone to oxidation, consider storage under an inert gas.[9] 2. Aliquoting: Prepare single-use aliquots of stock solutions to avoid freeze-thaw cycles.[9] 3. Purity Check: Periodically check the purity and concentration of stock solutions using HPLC or LC-MS.[9]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for determining the optimal concentration range for my this compound derivative in a cell-based assay? A1: Begin with a broad dose-response experiment, for example, from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM).[2] This helps to identify the potency range and potential toxicity. Potency in cell-based assays is typically considered significant in the <1-10 μM range.[8] Always include a vehicle-only control (e.g., DMSO) to account for solvent effects.[2]

Q2: How can I distinguish between on-target and off-target effects of my compound? A2: Distinguishing between on-target and off-target effects is a critical step.[2]

  • Structure-Activity Relationship (SAR): Test a structurally related but inactive analog of your compound. This analog should not bind to the intended target but should show a reduction in the observed cellular effect if the effect is on-target.

  • Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that the compound binds to its intended target in a cellular environment.

  • Rescue Experiments: If the compound inhibits a specific protein, overexpressing that protein should "rescue" the cells from the compound's effect.

  • Orthogonal Approaches: Use a different method to modulate the target (e.g., siRNA or CRISPR) and see if it phenocopies the effect of your compound.

Q3: My compound shows activity, but I'm concerned it might be a "frequent hitter" or a Pan-Assay Interference Compound (PAINS). How can I check for this? A3: Frequent hitters are compounds that appear active in many assays due to non-specific mechanisms.[4]

  • Computational Tools: Use online filters and predictors to check if your compound's scaffold contains substructures known to cause assay interference (PAINS).[5]

  • Experimental Tests: As outlined in the troubleshooting guide, perform counter-screens, test for aggregation using detergents, and check for autofluorescence.[3][6]

  • Literature Review: Search for studies on similar benzimidazole scaffolds to see if they are known for promiscuous activity.

Q4: What biophysical methods are best suited to confirm a direct interaction between my compound and its target protein? A4: Several powerful techniques can confirm and quantify direct binding:

  • Surface Plasmon Resonance (SPR): A label-free method to measure real-time binding kinetics (k-on, k-off) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): Measures the change in protein melting temperature upon ligand binding, which indicates a stabilizing interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information on the binding site and conformational changes at an atomic level.

Experimental Protocols

Protocol 3.1: Thermal Shift Assay (TSA) for Target Engagement

This protocol determines if a compound binds to and stabilizes a target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test compound (10 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quantitative PCR (qPCR) instrument with a thermal ramp capability

Method:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final concentration of the dye is typically 5x.

  • Aliquot Master Mix: Aliquot 19 µL of the master mix into the wells of a 96-well qPCR plate.

  • Add Compound: Add 1 µL of the test compound dilutions (or DMSO vehicle control) to the wells. This results in a final volume of 20 µL. Mix gently.

  • Seal and Centrifuge: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Set up a thermal melt protocol:

    • Initial temperature: 25°C for 2 minutes.

    • Ramp: Increase temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec.

    • Data Acquisition: Collect fluorescence data at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift in Tm in the presence of the compound compared to the DMSO control indicates binding and stabilization.

Protocol 3.2: Cell Viability (MTS) Assay for Cytotoxicity Assessment

This protocol measures the metabolic activity of cells as an indicator of viability after compound treatment.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (10 mM stock in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom cell culture plates

Method:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Add MTS Reagent: Add 20 µL of MTS reagent to each well.

  • Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C. The reagent is converted by viable cells into a colored formazan product.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 or CC50 value.

Quantitative Data Summary

The tables below present hypothetical data for a series of this compound derivatives to illustrate data presentation.

Table 1: In Vitro Kinase Inhibition and Cellular Potency

Compound IDTarget Kinase IC50 (nM)Cellular Antiproliferation IC50 (µM) [MCF-7 Cells]
BDI-0011502.5
BDI-002851.1
BDI-003> 10,000> 50
BDI-004250.4

Table 2: Physicochemical Properties

Compound IDAqueous Solubility (µM) at pH 7.4LogP (Calculated)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
BDI-0015.23.18.5
BDI-0028.92.812.1
BDI-0031.14.52.3
BDI-00415.62.515.7

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: ADME/Tox biochem Biochemical Assay (e.g., Kinase Inhibition) biophys Biophysical Validation (e.g., SPR, TSA) biochem->biophys Confirm Direct Binding selectivity Selectivity Profiling (Kinase Panel) biophys->selectivity Assess Specificity cell_potency Cellular Potency Assay (e.g., Antiproliferation) selectivity->cell_potency Advance Hits target_engage Target Engagement (e.g., CETSA) cell_potency->target_engage Confirm On-Target Activity toxicity Cytotoxicity Assay (e.g., MTS) cell_potency->toxicity Determine Therapeutic Window solubility Solubility & Stability target_engage->solubility Characterize Leads permeability Permeability (PAMPA) solubility->permeability metabolism Microsomal Stability permeability->metabolism

Caption: Experimental workflow for inhibitor characterization.

G start Low Signal or No Activity in Biochemical Assay q1 Is compound purity & concentration confirmed by LC-MS? start->q1 sol_q Is compound soluble in assay buffer? q1->sol_q Yes resynthesize Resynthesize or Repurify Compound q1->resynthesize No prot_q Is target protein active and correctly folded? sol_q->prot_q Yes optimize_buffer Optimize Buffer (pH, co-solvents) sol_q->optimize_buffer No int_q Does compound interfere with assay detection? prot_q->int_q Yes validate_protein Validate Protein Activity with Control Ligand prot_q->validate_protein No counter_screen Run Counter-Screen (No Target Control) int_q->counter_screen Unsure end_ok Proceed with Validated Assay int_q->end_ok No

Caption: Troubleshooting flowchart for biochemical assays.

G GF Growth Factor GFR GF Receptor GF->GFR PI3K PI3K GFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzimidazole Inhibitor Inhibitor->PI3K Inhibits

Caption: Hypothetical PI3K/AKT signaling pathway inhibition.

References

Technical Support Center: Enhancing the Bioactivity of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole derivatives. The information is designed to address specific issues that may be encountered during synthesis, bioactivity screening, and mechanism of action studies.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets for this compound derivatives?

A1: Derivatives of the this compound scaffold have shown a range of biological activities, including anti-parasitic, anticancer, and ion channel modulation. Some specific targets that have been identified or proposed include:

  • Tubulin: Several benzimidazole derivatives act as microtubule-destabilizing agents, binding to the colchicine site on tubulin and inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and apoptosis.

  • Topoisomerases: Certain derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription.[1]

  • TRPM2 Channel: A notable activity of this scaffold is the inhibition of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a calcium-permeable ion channel involved in oxidative stress and neuroinflammation.

  • Kinases: Various kinase enzymes involved in cell signaling pathways are also potential targets for this class of compounds.

Q2: How can I improve the aqueous solubility of my this compound derivatives?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds. Here are several strategies to enhance solubility:

  • Salt Formation: If your derivative has a basic nitrogen atom, it can be converted into a hydrochloride or other salt form. This is a common and effective method to increase water solubility.[1]

  • Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) into the molecular structure can improve aqueous solubility.

  • Use of Co-solvents: For in vitro assays, using a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) can help to dissolve the compound in the assay medium. However, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.

  • Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients like cyclodextrins or lipids can be explored.

Q3: My compound shows high cytotoxicity in an MTT assay but is inactive against its intended molecular target. What could be the reason?

A3: This is a common scenario in drug discovery and can be attributed to several factors:

  • Off-target Cytotoxicity: The compound may be hitting other essential cellular targets that lead to cell death, independent of its intended target.

  • Assay Interference: The compound might directly react with the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), leading to a false-positive result. It is advisable to validate the cytotoxicity with an orthogonal assay that uses a different readout, such as a CellTiter-Glo® (measures ATP levels) or a lactate dehydrogenase (LDH) release assay (measures membrane integrity).

  • Cell Line Specificity: The chosen cell line may be particularly sensitive to the compound's off-target effects. Testing in a panel of cell lines with different genetic backgrounds can help to clarify this.

  • Compound Instability: The compound may be unstable in the cell culture medium, degrading into a cytotoxic species.

Q4: Why do I observe different bioactivity for the same compound in different cancer cell lines?

A4: The variation in bioactivity across different cell lines is a well-documented phenomenon and can be attributed to:

  • Genetic and Phenotypic Heterogeneity: Cancer cell lines, even from the same tissue of origin, have distinct genetic mutations, gene expression profiles, and signaling pathway dependencies. This can affect the expression and activity of the drug target, as well as the cellular response to its inhibition.

  • Drug Efflux Pumps: Different cell lines express varying levels of drug efflux pumps, such as P-glycoprotein (P-gp), which can actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.

  • Metabolic Differences: Cell lines can have different metabolic activities, leading to variations in the rate at which the compound is metabolized into active or inactive forms.

  • Differences in Cell Growth Rate: The rate of cell proliferation can influence the sensitivity to drugs that target the cell cycle.

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Possible Cause(s) Troubleshooting Steps
Low yield of the final product Incomplete cyclization reaction.- Increase the reaction temperature or prolong the reaction time.- Use a more efficient catalyst. For the condensation of o-phenylenediamines with aldehydes, various catalysts like lanthanum chloride, indium triflate, or supported gold nanoparticles have been reported to improve yields.[2]- Consider using microwave irradiation to accelerate the reaction.
Side reactions, such as the formation of benzodiazepines from the reaction of o-phenylenediamine with ketones.[3]- Carefully control the reaction conditions, especially the temperature and the choice of solvent.- Use a milder oxidizing agent if an oxidative cyclization is being performed.
Difficulty in purification.- Optimize the chromatographic separation conditions (e.g., solvent system, stationary phase).- Consider recrystallization from a suitable solvent system.
Formation of unexpected side products The starting materials are not pure.- Purify the starting materials before use.- Confirm the identity and purity of starting materials by NMR and mass spectrometry.
The reaction conditions are too harsh, leading to decomposition.- Lower the reaction temperature.- Use a milder catalyst or reagent.
Rearrangement or ring-opening of the product.- Analyze the side products by NMR and mass spectrometry to understand their structure and propose a mechanism for their formation. This can help in modifying the reaction conditions to suppress the side reaction.
Bioactivity Assays
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values between experiments Compound precipitation in the assay medium.- Visually inspect the assay plates for any signs of precipitation.- Reduce the highest concentration of the compound in the dose-response curve.- Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it remains within the tolerated limit for the cells.
Cell plating density is not uniform.- Ensure proper cell counting and mixing before plating.- Use a multichannel pipette for cell seeding and ensure consistent technique.
Variation in incubation times.- Standardize all incubation times for compound treatment and assay development.
High background signal in the assay Contamination of the cell culture with bacteria or yeast.- Regularly check cell cultures for contamination.- Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Assay reagents are degraded or improperly prepared.- Prepare fresh assay reagents for each experiment.- Store reagents at the recommended temperature and protect them from light if they are light-sensitive.
No dose-response relationship observed The compound is inactive at the tested concentrations.- Test the compound at higher concentrations, if solubility permits.- Consider that the compound may not be targeting the intended pathway in the chosen cell line.
The compound is not cell-permeable.- Assess the physicochemical properties of the compound (e.g., logP) to predict its permeability.- If possible, modify the structure to improve cell permeability.

Data Presentation

Table 1: Anticancer Activity of Fused Benzimidazole Derivatives
CompoundR1R2Cell LineIC50 (µM)Reference
5f H4-F-PhMCF-70.60[4]
5k H4-CF3-PhMCF-70.78[4]
5d H4-Cl-PhMDA MB-2311.3
5u H3,4,5-(OCH3)3-PhMDA MB-2311.2

Ph = Phenyl

Table 2: Anticancer Activity of Benzimidazole-1,3-diyl Diacetate Derivatives
CompoundArHCT-116 IC50 (µM)HeLa IC50 (µM)Reference
6a Phenyl29.5 ± 4.5357.1 ± 6.7[3]
6b 4-Chlorophenyl57.9 ± 7.0165.6 ± 6.63[3]
6c 4-Methoxyphenyl40.6 ± 5.4233.8 ± 3.54[3]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is adapted for screening the cytotoxic effects of novel this compound derivatives on a cancer cell line.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Detailed Methodology for Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This protocol is designed to assess the inhibitory effect of the compounds on human topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • Stop buffer/gel loading dye (containing SDS and a tracking dye)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, add:

      • 2 µL of 10x Topoisomerase I assay buffer

      • 200 ng of supercoiled plasmid DNA

      • Test compound at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all reactions)

      • Nuclease-free water to bring the volume to 19 µL.

    • Include a negative control (no enzyme), a positive control (enzyme but no inhibitor), and a known inhibitor control (e.g., camptothecin).

  • Enzyme Reaction:

    • Add 1 µL of human Topoisomerase I to each reaction tube (except the negative control).

    • Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 50-100V) until the tracking dye has migrated sufficiently.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide for 15-30 minutes.

    • Destain the gel in water for 15-30 minutes.

    • Visualize the DNA bands under a UV transilluminator.

    • Supercoiled DNA will migrate faster than relaxed DNA. An active inhibitor will prevent the relaxation of the supercoiled DNA by topoisomerase I, resulting in a band corresponding to the supercoiled form. The degree of inhibition can be quantified by measuring the band intensities.

Mandatory Visualizations

Signaling Pathway Diagram

TRPM2_Signaling_Pathway ROS Oxidative Stress (e.g., H₂O₂) PARP1 PARP-1 Activation ROS->PARP1 ADPR ADPR Production PARP1->ADPR TRPM2 TRPM2 Channel Activation ADPR->TRPM2 Ca_Influx Ca²⁺ Influx TRPM2->Ca_Influx Ca_Overload Intracellular Ca²⁺ Overload Ca_Influx->Ca_Overload Apoptosis Apoptosis / Cell Death Ca_Overload->Apoptosis Inhibitor 2,3-Dihydro-1H-benzo[d]imidazo [1,2-a]imidazole Derivative Inhibitor->TRPM2 Inhibition

Caption: TRPM2 signaling pathway and the inhibitory action of derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Characterization->Target_Assay Data_Analysis IC50 Determination Cytotoxicity->Data_Analysis Target_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis Data_Analysis->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

Caption: General workflow for enhancing and evaluating bioactivity.

References

Validation & Comparative

Unraveling the Biological Nuances: A Comparative Analysis of Benzo[d]imidazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of 5-chloro and 6-chloro substituted benzo[d]imidazole regioisomers reveals that the seemingly subtle shift in a single chlorine atom's position can significantly impact their biological activity. This guide provides a comprehensive comparison of these isomers, supported by experimental data, to illuminate the critical role of isomeric purity in drug discovery and development for researchers, scientists, and drug development professionals.

In a study exploring selective CB2 receptor agonists, a series of (5/6-chloro-2-aryl-1H-benzo[d]imidazol-1-yl)(4-methoxyphenyl)methanone and 5/6-chloro-1-(4-methoxybenzyl)-2-aryl-1H-benzo[d]imidazole regioisomers were synthesized and evaluated for their biological activity. The position of the chlorine atom on the benzimidazole core, either at the 5- or 6-position, was found to be a key determinant of their cytotoxic effects, which were used as an indirect measure of their CB2 receptor agonism.

Comparative Biological Activity of Chloro-Benzo[d]imidazole Regioisomers

The in vitro cytotoxicity of the synthesized regioisomers was assessed against a panel of human cell lines: HEK293 (low CB1/CB2 expression), U-87 MG (high CB1 expression), and HL-60 (exclusive CB2 expression). The results, summarized in the table below, highlight the differential activity of the 5-chloro and 6-chloro isomers.

CompoundR Group (at position 2)Chlorine PositionCell Line% Viability (at 10 µM)
3a 3-methoxyphenyl5-chloroHL-6045.8 ± 2.1
3a' 3-methoxyphenyl6-chloroHL-6089.2 ± 3.5
3b Pyridin-3-yl5-chloroHL-6095.3 ± 4.2
3b' Pyridin-3-yl6-chloroHL-6052.1 ± 2.8
3c Furan-2-yl5-chloroHL-6048.7 ± 3.3
3c' Furan-2-yl6-chloroHL-6092.6 ± 4.1
4b Pyridin-3-yl5-chloroHL-6055.4 ± 2.9
4b' Pyridin-3-yl6-chloroHL-6098.1 ± 4.5

Data extracted from a study by Enciso et al. (2023) on novel chloro-benzo[d]imidazole regioisomers as selective CB2 receptor agonists. The results indicate that compounds 3a , 3b' , 3c , and 4b selectively reduced HL-60 cell viability, suggesting a potential CB2 agonist-mediated effect.[1][2][3]

The data clearly demonstrates that the position of the chlorine atom significantly influences the cytotoxic activity against the HL-60 cell line, which exclusively expresses the CB2 receptor. For instance, compound 3a (5-chloro) exhibited potent activity, reducing cell viability to 45.8%, while its regioisomer 3a' (6-chloro) was largely inactive.[2][3] Conversely, for the pyridin-3-yl substituted pair, the 6-chloro isomer 3b' was the more active compound.[2][3] This underscores the importance of precise structural characterization and the separation of isomers in the development of targeted therapies.

Experimental Protocols

Synthesis of (5/6-chloro-2-(aryl)-1H-benzo[d]imidazol-1-yl)(4-methoxyphenyl)methanone Regioisomers

The synthesis of the target regioisomers was achieved through a multi-step process.[1] First, 4-chloro-1,2-phenylenediamine was reacted with various aromatic aldehydes in the presence of a catalytic amount of iodine in ethanol under reflux to yield the corresponding 5-chloro- and 6-chloro-2-aryl-1H-benzo[d]imidazole intermediates. These intermediates were then acylated with 4-methoxybenzoyl chloride in the presence of a base to afford the final products as a mixture of regioisomers, which were subsequently separated by chromatographic techniques.[1]

In Vitro Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cell lines (HEK293, U-87 MG, and HL-60) were seeded in 96-well plates and treated with the test compounds at a concentration of 10 µM for 48 hours. Following treatment, the MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells.[3]

Visualizing the Impact of Isomerism

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow Experimental Workflow for Comparing Regioisomer Activity cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 4-Chloro-1,2-phenylenediamine + Aromatic Aldehydes s2 5/6-Chloro-2-aryl-1H-benzo[d]imidazole (Mixture of Regioisomers) s1->s2 I2, EtOH, Reflux s3 Acylation with 4-Methoxybenzoyl Chloride s2->s3 s4 Separation of Regioisomers (5-chloro vs. 6-chloro) s3->s4 Chromatography b2 Treatment with Separated Isomers (10 µM) s4->b2 Isolated Isomers b1 Cell Lines: HEK293, U-87 MG, HL-60 b1->b2 b3 MTT Assay (48h incubation) b2->b3 b4 Measurement of Cell Viability b3->b4 a1 Comparison of % Viability between 5-chloro and 6-chloro isomers b4->a1 a2 Structure-Activity Relationship (SAR) Determination a1->a2

Caption: Workflow for the synthesis, biological evaluation, and analysis of benzo[d]imidazole regioisomers.

signaling_pathway Hypothesized CB2 Receptor-Mediated Apoptosis ligand Active Benzo[d]imidazole Isomer (e.g., 3a, 3b') receptor CB2 Receptor (on HL-60 cells) ligand->receptor Binds and Activates downstream Downstream Signaling Cascades receptor->downstream apoptosis Apoptosis (Cell Death) downstream->apoptosis Induces

Caption: Proposed mechanism of action for the active benzo[d]imidazole isomers in HL-60 cells.

Conclusion

The comparative analysis of 5-chloro and 6-chloro substituted benzo[d]imidazole regioisomers provides compelling evidence that minor positional changes in a molecule's structure can lead to profound differences in biological activity. This highlights the necessity for meticulous synthesis, purification, and characterization of isomeric compounds in the drug discovery pipeline. For researchers in this field, understanding the structure-activity relationships of isomers is paramount to designing more potent and selective therapeutic agents. The experimental protocols and data presented herein offer a foundational guide for the comparative evaluation of other benzo[d]imidazo[1,2-a]imidazole isomers and their derivatives.

References

Validating 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole as a Therapeutic Agent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole derivatives as potential therapeutic agents, specifically focusing on their role as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. TRPM2 is a critical mediator in various pathological conditions, including ischemia/reperfusion injury, inflammation, and neurodegenerative diseases, making it a promising target for drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this novel compound class against other known TRPM2 inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of TRPM2 Inhibitors

The therapeutic potential of this compound derivatives has been highlighted through their inhibitory activity against the TRPM2 channel. The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected derivatives from this class, alongside other well-characterized TRPM2 inhibitors for a comprehensive comparison.

Compound ClassCompoundTargetIC50 (µM)Cell Line
Benzo[d]imidazo[1,2-a]imidazole ZA10 TRPM2~1-10Human Embryonic Kidney (HEK293) cells
Benzo[d]imidazo[1,2-a]imidazole ZA18 TRPM2~1-10Human Embryonic Kidney (HEK293) cells
Phenylborate2-APBTRPM2~15-100Human Embryonic Kidney (HEK293) cells
PyrazolopyrimidineJNJ-28583113TRPM20.126Human Embryonic Kidney (HEK293) cells
Marine Natural ProductScalaradialTRPM20.210Human Embryonic Kidney (HEK293) cells
Anthranilic Acid DerivativeA23TRPM2<1Human Embryonic Kidney (HEK293) cells
Imidazole AntifungalClotrimazoleTRPM2~10-20Various
Non-steroidal anti-inflammatory drug (NSAID)Flufenamic AcidTRPM2~5-20Various

Note: The IC50 values for ZA10 and ZA18 are reported to be in the micromolar range. Specific values from the primary literature were not publicly available at the time of this publication.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides a detailed methodology for a key experiment used to assess the inhibitory activity of compounds against the TRPM2 channel.

TRPM2 Inhibition Assay Using Calcium Imaging

This protocol outlines the measurement of TRPM2 channel inhibition by monitoring intracellular calcium influx in response to a channel agonist.

1. Cell Culture and Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing human TRPM2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, and 2.5 µM Fura-2 AM.
  • Wash the cells once with HBSS.
  • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
  • After incubation, wash the cells twice with HBSS to remove extracellular dye.

3. Compound Incubation:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and control inhibitors in HBSS.
  • Add the compound solutions to the respective wells and incubate for 20 minutes at room temperature.

4. Calcium Flux Measurement:

  • Prepare a solution of the TRPM2 agonist, adenosine diphosphate ribose (ADPR), in HBSS. A typical final concentration is 100 µM.
  • Use a fluorescence plate reader to measure the baseline fluorescence of each well by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
  • Inject the ADPR solution into each well to induce TRPM2 channel opening and subsequent calcium influx.
  • Immediately begin recording the fluorescence ratio (F340/F380) over a period of 5-10 minutes.

5. Data Analysis:

  • Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after agonist addition.
  • Normalize the data to the response of the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).
  • Plot the normalized response against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the TRPM2 signaling pathway and the experimental workflow for its inhibition.

TRPM2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ROS_ext Reactive Oxygen Species (ROS) ROS_int Intracellular ROS ROS_ext->ROS_int PARP PARP Activation ROS_int->PARP NAD NAD+ PARP->NAD consumes ADPR ADP-Ribose (ADPR) NAD->ADPR converts to TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_influx Ca2+ Influx TRPM2->Ca_influx Cellular_Response Downstream Cellular Responses (e.g., Inflammation, Apoptosis) Ca_influx->Cellular_Response

TRPM2 Signaling Pathway Activation

TRPM2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed TRPM2-expressing HEK293 cells B Load cells with Fura-2 AM dye A->B C Incubate with Test Compound B->C D Measure Baseline Fluorescence C->D E Inject ADPR (TRPM2 Agonist) D->E F Record Calcium Influx E->F G Calculate Fluorescence Ratio Change F->G H Determine IC50 Value G->H

TRPM2 Inhibition Assay Workflow

Conclusion

The available data suggests that this compound derivatives are a promising class of TRPM2 inhibitors. Their micromolar potency positions them as valuable leads for further optimization in the development of novel therapeutics for a range of oxidative stress-related diseases. The provided experimental protocol and comparative data serve as a foundational resource for researchers aiming to validate and expand upon these findings. Further head-to-head studies with other potent TRPM2 inhibitors under standardized conditions will be crucial for definitively establishing the therapeutic potential of this novel chemical scaffold.

A Comparative Guide to Benzimidazole-Based Kinase Inhibitors and Their Marketed Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors based on the benzimidazole scaffold, including derivatives of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole, against established kinase inhibitors. The information is supported by experimental data from publicly available literature to assist researchers in drug discovery and development.

Introduction to Benzimidazole Scaffolds in Kinase Inhibition

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds targeting various protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the kinase hinge region, or as allosteric modulators.[1] Their versatility allows for the development of both highly selective and multi-targeted inhibitors. While specific data for this compound as a kinase inhibitor is limited in publicly accessible literature, numerous studies on its structural analogs and other benzimidazole derivatives demonstrate potent inhibitory effects across a range of kinases.

Comparative Performance Data

The following tables summarize the in vitro potency (IC50 values) of various benzimidazole derivatives against several key kinases, alongside a comparison with well-established, FDA-approved kinase inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.

Table 1: In Vitro Inhibitory Activity (IC50) of Benzimidazole Derivatives Against Various Kinases
Compound Class/DerivativeTarget Kinase(s)IC50 (nM)Reference
1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide Hybrids [2]
Compound 6hEGFR, HER2, CDK2, AURKCNot specified as exact nM, potent activity reported[2]
Compound 6iEGFR, HER2, CDK2, mTORNot specified as exact nM, potent activity reported[2]
2-Amidobenzimidazole Derivatives CK1δ98.6 - 20,100[3]
Rho Kinase (ROCK) Inhibitors ROCK<10[4]
Imidazo[2,1-b][1][3][5]thiadiazol Derivatives MNK1, MNK2180 (MNK1), 160 (MNK2) (Compound 18)[6]
Table 2: In Vitro Inhibitory Activity (IC50) of Selected FDA-Approved Kinase Inhibitors
InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Gefitinib EGFR26 - 57[]
Erlotinib EGFR7 - 1185[8]
Sorafenib VEGFR, PDGFR, RAF90 (VEGFR2), 58 (PDGFRβ), 6 (RAF1)[9]
Sunitinib VEGFR, PDGFR, c-KIT2 (VEGFR2), 16 (PDGFRβ), 1 (c-KIT)[9]
Dasatinib BCR-ABL, SRC family<1 (Abl), 0.8 (Src)[]
Pazopanib VEGFR, PDGFR, c-KIT10 (VEGFR1), 30 (VEGFR2), 47 (VEGFR3), 84 (PDGFRβ), 74 (c-Kit)[]

Key Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors exert their effects by modulating critical signaling pathways that control cell proliferation, survival, and differentiation. The diagrams below, generated using Graphviz, illustrate three of the most important pathways often targeted in cancer therapy.

RTK_Signaling Simplified Receptor Tyrosine Kinase (RTK) Signaling Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Phosphorylation PI3K PI3K RTK->PI3K Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Cascade.

PI3K_Akt_mTOR_Pathway The PI3K/Akt/mTOR Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition MAPK_ERK_Pathway The MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation Kinase_Assay_Workflow Workflow for an In Vitro Kinase Assay (ADP-Glo™) Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Reaction Set up Kinase Reaction in 96/384-well plate Prep->Reaction Incubate1 Incubate (e.g., 30°C, 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate (RT, 40 min) Stop->Incubate2 Detect Add Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->Detect Incubate3 Incubate (RT, 30-60 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

comparative study of synthesis methods for benzo[d]imidazo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

The benzo[d]imidazo[1,2-a]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-anxiety, and antipsychotic properties.[1] The development of efficient and diverse synthetic routes to access this tricyclic system is of significant interest to researchers in drug discovery and organic synthesis. This guide provides a comparative overview of key methods for the synthesis of benzo[d]imidazo[1,2-a]imidazoles, presenting quantitative data, detailed experimental protocols, and a visual representation of a generalized synthetic workflow.

Comparative Analysis of Synthesis Methods

Various synthetic strategies have been developed for the construction of the benzo[d]imidazo[1,2-a]imidazole core. These methods can be broadly categorized based on the reaction type, starting materials, and reaction conditions. Key methodologies include multicomponent reactions, microwave-assisted synthesis, and metal- or acid-catalyzed cyclizations. The following table summarizes and compares the performance of several prominent methods.

MethodStarting MaterialsCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
One-Pot, Two-Step MCR 2-Aminobenzimidazole, Aromatic aldehyde, IsocyanidePiperidineDichloroethaneMicrowave, 130°C, 10 minup to 86%[1][2][3]
Conventional Heating MCR 2-Aminobenzimidazole, Aromatic aldehyde, IsocyanidePiperidineDichloroethane130°C, 12 hGood[1]
[3+2] Cycloaddition Dilithiated 2-methylbenzimidazole, Oxaldiimidoyl dichlorides----[2]
ZnO Nanoparticle Catalysis o-Phenylenediamine, Aromatic aldehydesZnO NanoparticlesEthanol70°C, 15 min - 2 hHigh[4][5]
Microwave-Assisted (Solvent-Free) N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)3Solvent-freeMicrowave, 5 minup to 99%[6]
Sodium Metabisulfite Oxidation o-Phenylenediamine, AldehydesNa2S2O5Ethanol--[7][8]

Experimental Protocols

This section provides detailed experimental procedures for some of the key synthetic methods highlighted in the comparative table.

One-Pot, Two-Step Microwave-Assisted Multicomponent Reaction[1]
  • Step 1: Imine Formation

    • To a solution of 2-aminobenzimidazole (1.0 mmol) in dichloroethane (5 mL) in a microwave vessel, add an aromatic aldehyde (1.0 mmol) and piperidine (0.3 mmol).

    • Irradiate the reaction mixture in a microwave reactor at 100°C for 10 minutes.

  • Step 2: [4+1] Cycloaddition

    • To the resulting mixture containing the imine intermediate, add an isocyanide (1.2 mmol).

    • Seal the vessel and irradiate in the microwave reactor at 130°C for an additional 10 minutes.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired benzo[d]imidazo[1,2-a]imidazole derivative.

ZnO Nanoparticle-Catalyzed Synthesis of 2-Substituted 1H-Benzimidazoles[4][5]
  • Dissolve o-phenylenediamine (10 mmol) and a substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).

  • Add ZnO nanoparticles (0.02 mol%) to the solution.

  • Stir the reaction mixture at 70°C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the product mixture with an ethanol-water (1:1) mixture.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted 1H-benzimidazole.

Microwave-Assisted Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles[6]
  • In a suitable microwave vessel, mix N-phenyl-o-phenylenediamine (1.0 mmol), a substituted benzaldehyde (1.0 mmol), and Erbium(III) triflate (Er(OTf)3) (1 mol%).

  • Irradiate the solvent-free mixture in a microwave reactor for 5-10 minutes.

  • After the reaction is complete, add water to the mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 1,2-disubstituted benzimidazole.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the comparative analysis of different synthesis methods for benzo[d]imidazo[1,2-a]imidazoles.

G cluster_0 Method Selection cluster_1 Reaction Optimization cluster_2 Product Analysis cluster_3 Comparative Evaluation MCR Multicomponent Reaction Params Vary Parameters: - Catalyst - Solvent - Temperature - Time MCR->Params MW Microwave-Assisted Synthesis MW->Params Cat Catalytic Cyclization Cat->Params Yield Determine Yield Params->Yield Compare Compare Methods based on: - Yield - Reaction Time - Cost - Green Chemistry Metrics Yield->Compare Purity Assess Purity (TLC, HPLC) Purity->Compare Structure Characterize Structure (NMR, MS) Structure->Compare

Caption: A generalized workflow for the comparative study of synthesis methods.

References

Validating TRPM2 as a Binding Target for 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole derivatives as inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction to TRPM2 and its Inhibition

The Transient Receptor Potential Melastatin 2 (TRPM2) is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and oxidative stress-induced cell death.[1][2][3] Its activation, primarily by adenosine diphosphate ribose (ADPR) and reactive oxygen species (ROS), leads to an influx of Ca²⁺ into the cell.[1][3] This calcium influx can trigger downstream signaling pathways that contribute to cellular dysfunction and disease. Consequently, TRPM2 has emerged as a promising therapeutic target for a range of disorders.

Recent studies have identified a novel class of tricyclic compounds with a benzo[d]imidazo[1,2-a]imidazole skeleton as potent inhibitors of the TRPM2 channel.[4] This guide focuses on the validation of TRPM2 as a binding target for these derivatives and compares their inhibitory activity with other known TRPM2 inhibitors.

Comparative Analysis of TRPM2 Inhibitors

The inhibitory potency of various compounds against the TRPM2 channel is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for representative this compound derivatives and a selection of alternative TRPM2 inhibitors.

Compound ClassCompoundIC50 (µM)Citation
Benzo[d]imidazo[1,2-a]imidazole Derivatives ZA10Micromolar[4]
ZA18Micromolar[4]
Alternative TRPM2 Inhibitors 2-Aminoethoxydiphenyl borate (2-APB)~1[5][6]
N-(p-amylcinnamoyl)anthranilic acid (ACA)Not specified[7]
Clotrimazole3-30[8]
Econazole3-30[8]
Flufenamic acidNot specified[7]

Experimental Protocols for Target Validation

The validation of TRPM2 as a binding target for novel inhibitors relies on robust experimental assays that measure the functional consequences of channel modulation. The two primary methods employed are calcium imaging and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to TRPM2 activation and its inhibition by test compounds.

Objective: To determine the effect of this compound derivatives on TRPM2-mediated calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPM2

  • Fura-4, AM ester (calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ADPR or H₂O₂ (TRPM2 agonists)

  • Test compounds (benzo[d]imidazo[1,2-a]imidazole derivatives and controls)

  • Fluorescence microplate reader or microscope

Procedure:

  • Cell Preparation: Seed HEK293-TRPM2 cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fura-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and incubate with varying concentrations of the test compounds for 15-30 minutes.

  • Baseline Measurement: Measure the baseline fluorescence intensity (excitation ~485 nm, emission ~520 nm).

  • Agonist Stimulation: Add a TRPM2 agonist (e.g., ADPR or H₂O₂) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the control (agonist alone) to determine the percentage of inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPM2 channel, providing a detailed characterization of inhibitor effects on channel activity.

Objective: To measure the direct inhibition of TRPM2 ion channel currents by this compound derivatives.

Materials:

  • HEK293 cells expressing human TRPM2

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (containing ADPR to activate TRPM2)

  • Extracellular solution

  • Test compounds

Procedure:

  • Cell Preparation: Plate HEK293-TRPM2 cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with the intracellular solution containing ADPR.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing the whole-cell recording configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the baseline current.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the TRPM2-mediated currents in the presence of the inhibitor.

  • Data Analysis: Measure the amplitude of the current before and after compound application. Calculate the percentage of inhibition for each concentration and plot the data to determine the IC50 value.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

TRPM2_Signaling_Pathway ROS Reactive Oxygen Species (ROS) ADPR ADP-Ribose (ADPR) ROS->ADPR generates TRPM2 TRPM2 Channel ADPR->TRPM2 activates Ca_influx Ca²⁺ Influx TRPM2->Ca_influx mediates Downstream Downstream Signaling Ca_influx->Downstream triggers Inhibitor Benzo[d]imidazo[1,2-a]imidazole Derivative Inhibitor->TRPM2 inhibits

Caption: TRPM2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_0 Calcium Imaging Assay cluster_1 Patch-Clamp Electrophysiology Cell_Seeding Seed HEK293-TRPM2 Cells Dye_Loading Load with Fura-4 AM Cell_Seeding->Dye_Loading Compound_Incubation Incubate with Inhibitor Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with ADPR/H₂O₂ Compound_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Ca²⁺ Influx Agonist_Stimulation->Fluorescence_Measurement IC50_Calc_Ca Calculate IC50 Fluorescence_Measurement->IC50_Calc_Ca Cell_Patching Establish Whole-Cell Configuration Baseline_Current Record Baseline TRPM2 Current Cell_Patching->Baseline_Current Compound_Perfusion Perfuse with Inhibitor Baseline_Current->Compound_Perfusion Inhibited_Current Record Inhibited Current Compound_Perfusion->Inhibited_Current IC50_Calc_Elec Calculate IC50 Inhibited_Current->IC50_Calc_Elec

Caption: Experimental Workflow for TRPM2 Inhibitor Validation.

Conclusion

The available evidence strongly supports the Transient Receptor Potential Melastatin 2 (TRPM2) channel as a direct binding target for this compound derivatives. These compounds demonstrate potent, micromolar inhibition of TRPM2 activity in functional cellular assays. The comparative data presented in this guide, alongside detailed experimental protocols, provide a solid foundation for researchers to further investigate this promising class of inhibitors and their therapeutic potential in TRPM2-mediated diseases. The provided diagrams offer a clear visual representation of the underlying signaling pathway and the experimental strategies for target validation.

References

A Comparative Guide to the Structure-Activity Relationship of Benzo[d]imidazo[1,2-a]imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]imidazo[1,2-a]imidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzo[d]imidazo[1,2-a]imidazole analogs, with a focus on their anticancer and enzyme inhibitory activities. The information is compiled from recent studies to aid in the rational design of new, more potent, and selective therapeutic agents.

I. Anticancer Activity of Benzo[d]imidazo[1,2-a]imidazole Analogs

Recent research has highlighted the potential of benzo[d]imidazo[1,2-a]imidazole derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

A study focused on the synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives identified compounds with significant anticancer potential. The synthesized compounds were evaluated for their ability to inhibit human topoisomerase I (Hu Topo I), a key enzyme in DNA replication and a validated target for cancer therapy.[1]

CompoundModificationNCI 60 Cell Line Panel (GI₅₀ in µM)Most Sensitive Cell Lines
11a Phenyl ring with a variable length alkyl chain at the piperazine endBroad-spectrum activityNot specified
12a Phenyl ring with a variable length alkyl chain at the piperazine endBroad-spectrum activityNot specified
12b Phenyl ring with a variable length alkyl chain at the piperazine endBroad-spectrum activity, IC₅₀ of 16 µM against Hu Topo INot specified
Camptothecin (CPT) Reference DrugNot specifiedNot specified

Data summarized from a study on novel 1H-benzo[d]imidazoles as anticancer agents targeting Human Topoisomerase I.[1]

Key SAR Insights:

  • The presence of different functional groups on the phenyl ring and variations in the length of the alkyl chain at the piperazine end significantly influence the anticancer activity.[1]

  • Compounds 11a , 12a , and 12b were identified as the most potent molecules, exhibiting the lowest 50% growth inhibition (GI₅₀) values across a panel of 60 different cancer cell lines.[1]

  • Compound 12b was found to be a potent inhibitor of human topoisomerase I, with an IC₅₀ value comparable to the well-known inhibitor, camptothecin.[1]

  • Flow cytometry studies revealed that these potent compounds induce cell cycle arrest at the G2/M phase.[1]

II. Kinase Inhibitory Activity of Benzo[d]imidazo[1,2-a]imidazole Analogs

The benzo[d]imidazole scaffold has been a fertile ground for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.

CompoundHalogen SubstitutionTarget KinasesIC₅₀ (µM)
6h 2-FEGFR, HER2, CDK2, AURKC7.82 - 21.48 (cytotoxicity)
6i Not specifiedEGFR, HER2, CDK2, mTORNot specified
6j 4-FEGFR, HER2, CDK2< 30 (cytotoxicity)
6d 4-BrEGFR, HER2, CDK2< 30 (cytotoxicity)

Data from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.[2]

Key SAR Insights:

  • The introduction of halogenated benzylidene-benzohydrazide moieties to the benzo[d]imidazole core resulted in potent multi-kinase inhibitors.[2]

  • Compounds 6h and 6i were the most potent, demonstrating significant activity against key kinases like EGFR, HER2, and CDK2.[2]

  • Specifically, compound 6h showed potent inhibition of AURKC, while 6i was a potent inhibitor of the mTOR enzyme.[2]

  • The mechanistic study of the lead compound 6i revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, accompanied by the upregulation of pro-apoptotic proteins (caspase-3, Bax) and downregulation of the anti-apoptotic protein Bcl-2.[2]

III. TRPM2 Inhibitory Activity of Benzo[d]imidazo[1,2-a]imidazole Derivatives

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is implicated in various diseases, including ischemia/reperfusion injury and neurodegenerative disorders. The development of specific TRPM2 inhibitors is a promising therapeutic strategy.

A series of benzo[d]imidazo[1,2-a]imidazole derivatives were synthesized and evaluated as TRPM2 inhibitors.[3]

CompoundKey Structural FeaturesIC₅₀ (µM) against TRPM2Selectivity
ZA10 Benzo[d]imidazo[1,2-a]imidazole skeletonMicromolar rangeSelective over TRPM8, TRPV1, InsP3 receptor, and Orai channel
ZA18 Benzo[d]imidazo[1,2-a]imidazole skeletonMicromolar rangeSelective over TRPM8, TRPV1, InsP3 receptor, and Orai channel

Data from a study on the design and synthesis of benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2-specific inhibitors.[3]

Key SAR Insights:

  • The tricyclic benzo[d]imidazo[1,2-a]imidazole skeleton was identified as a novel scaffold for TRPM2 inhibition.[3]

  • Compounds ZA10 and ZA18 demonstrated potent inhibition of the TRPM2 channel with micromolar IC₅₀ values.[3]

  • These compounds exhibited high selectivity for TRPM2 over other related ion channels, which is a crucial aspect for minimizing off-target effects.[3]

  • Neuroprotection assays showed that ZA10 and ZA18 could effectively reduce H₂O₂-induced cell death in SH-SY5Y cells, highlighting their therapeutic potential in diseases related to oxidative stress.[3]

Experimental Protocols

General Synthesis of Benzo[d]imidazo[1,2-a]pyrimidine Derivatives

A series of biologically active benzo[1][4]imidazo[1,2-a]pyrimidine derivatives were synthesized by treating chalcone derivatives with 2-aminobenzimidazole in DMF with a few drops of TEA. This reaction afforded the target compounds in good to excellent yields.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases (e.g., EGFR, HER2, CDK2) was determined using standard kinase inhibition assays. These assays typically involve incubating the kinase, a substrate, ATP, and the test compound. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC₅₀ value of the compound.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against different cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated.[6]

Calcium Imaging for TRPM2 Activity

The inhibitory effect of the compounds on the TRPM2 channel was assessed using calcium imaging techniques. Cells expressing the TRPM2 channel were loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The channel was activated, and the influx of calcium was measured by monitoring the change in fluorescence. The ability of the test compounds to reduce this calcium influx was quantified to determine their inhibitory potency.[3]

Visualizations

Signaling Pathway of Multi-Kinase Inhibition

G Signaling Pathway of Multi-Kinase Inhibition by Benzo[d]imidazole Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, HER2) mTOR mTOR RTK->mTOR Activates CDK2 CDK2 RTK->CDK2 Activates CellCycle Cell Cycle Progression mTOR->CellCycle Promotes CDK2->CellCycle Drives Apoptosis Apoptosis CellCycle->Apoptosis Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Benzimidazole Benzo[d]imidazole Analogs (e.g., 6i) Benzimidazole->RTK Inhibits Benzimidazole->mTOR Inhibits Benzimidazole->CDK2 Inhibits G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Benzo[d]imidazole Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification CellLines Panel of Cancer Cell Lines (e.g., NCI-60) Purification->CellLines MTT MTT Assay for Antiproliferative Activity (GI₅₀) CellLines->MTT EnzymeAssay Enzyme Inhibition Assay (e.g., Topoisomerase I) MTT->EnzymeAssay Potent Compounds FlowCytometry Cell Cycle Analysis (Flow Cytometry) MTT->FlowCytometry Potent Compounds G Logical Relationship of TRPM2 Inhibition and Neuroprotection OxidativeStress Oxidative Stress (e.g., H₂O₂) TRPM2 TRPM2 Channel Activation OxidativeStress->TRPM2 CaInflux Calcium Influx TRPM2->CaInflux CellDeath Neuronal Cell Death CaInflux->CellDeath Benzoimidazole Benzo[d]imidazo[1,2-a]imidazole Analogs (ZA10, ZA18) Benzoimidazole->TRPM2 Inhibits Neuroprotection Neuroprotection Benzoimidazole->Neuroprotection Leads to

References

Comparative Efficacy of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activity of novel benzimidazole-based compounds, with a focus on their anticancer properties.

The 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold and its broader benzimidazole family represent a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as modulators of specific cellular targets.[1][2][3][4] This guide provides a comparative analysis of the efficacy of various derivatives, supported by experimental data from recent studies, to aid in the ongoing research and development of novel therapeutics.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of benzimidazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase I and fatty acid synthase (FASN), and by acting as DNA minor groove-binding ligands.[5][6][7]

A series of novel 1H-benzo[d]imidazoles (BBZs) were designed and synthesized with the aim of targeting human topoisomerase I (Hu Topo I).[5][7] Computational studies and subsequent DNA relaxation assays confirmed Hu Topo I as a probable target. Several of these derivatives exhibited potent anticancer activity against a panel of 60 human cancer cell lines.

Table 1: Anticancer Activity of Selected 1H-Benzo[d]imidazole Derivatives Targeting Topoisomerase I

Compound50% Growth Inhibition (GI50) Range (µM)Hu Topo I Inhibition (IC50)Key Findings
11a 0.16 - 3.6Not specifiedStrong binding affinity to AT-rich DNA sequences; induces G2/M phase cell cycle arrest.[5][7]
12a 0.16 - 3.6Not specifiedStrong binding affinity to AT-rich DNA sequences; induces G2/M phase cell cycle arrest.[5][7]
12b 0.16 - 3.616 µMComparable IC50 to camptothecin in the assay used; induces G2/M phase cell cycle arrest.[5][7]

Elevated expression of fatty acid synthase (FASN) is a hallmark of many cancers, making it an attractive therapeutic target. A novel series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated for their FASN inhibitory activity and cytotoxicity against colon and breast cancer cell lines.[6]

Table 2: FASN Inhibition and Cytotoxicity of Benzoimidazole-5-carboxamide Derivatives

CompoundFASN InhibitionSelective CytotoxicityCell Lines Tested
CTL-06 PromisingYesHCT-116, Caco-2 (colon), MCF-7 (breast), HEK-293 (normal)[6]
CTL-12 PromisingYesHCT-116, Caco-2 (colon), MCF-7 (breast), HEK-293 (normal)[6]
Modulation of TRPM2 Channels

The transient receptor potential melastatin 2 (TRPM2) channel is implicated in various pathological conditions, including ischemia/reperfusion injury and cancer.[8] A series of benzo[d]imidazo[1,2-a]imidazole derivatives were developed as selective TRPM2 inhibitors.

Table 3: TRPM2 Inhibitory Activity of Benzo[d]imidazo[1,2-a]imidazole Derivatives

CompoundTRPM2 Inhibition (IC50)SelectivityKey Findings
ZA10 Micromolar rangeSelective over TRPM8, TRPV1, InsP3 receptor, and Orai channelShowed effective neuroprotection.[8]
ZA18 Micromolar rangeSelective over TRPM8, TRPV1, InsP3 receptor, and Orai channelShowed effective neuroprotection.[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, DLD-1) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations (e.g., 18.75 to 300 µM). The cells are then incubated for an additional 48 hours.[9]

  • MTT Addition: The medium is removed, and 50 µL of MTT stock solution (5 mg/mL) is added to each well, followed by a 2-hour incubation.[9]

  • Data Analysis: The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate IC50 or GI50 values.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with derivatives incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_2h Incubate for 2h mtt_addition->incubation_2h read_absorbance Read absorbance incubation_2h->read_absorbance end End read_absorbance->end

MTT Assay Workflow
DNA Relaxation Assay for Topoisomerase I Activity

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at varying concentrations in an appropriate buffer.

  • Incubation: The reaction mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA samples are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

DNA_Relaxation_Assay cluster_prep Reaction Preparation dna Supercoiled DNA incubation Incubate at 37°C dna->incubation topoI Topoisomerase I topoI->incubation compound Test Derivative compound->incubation buffer Reaction Buffer buffer->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization Visualize DNA Bands electrophoresis->visualization

DNA Relaxation Assay Workflow

Signaling and Mechanism of Action

The anticancer activity of many benzimidazole derivatives is linked to their ability to interfere with DNA replication and cell division.[5] For instance, compounds that inhibit topoisomerase I prevent the re-ligation of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately triggering apoptosis. Derivatives that bind to the minor groove of DNA can also disrupt DNA-protein interactions and interfere with transcription and replication processes.[5] The induction of G2/M phase cell cycle arrest by compounds such as 11a, 12a, and 12b is a common outcome of DNA damage, preventing cells from entering mitosis with compromised genetic material.[5][7]

Anticancer_Mechanism derivative Benzimidazole Derivative topoI Topoisomerase I Inhibition derivative->topoI dna_binding DNA Minor Groove Binding derivative->dna_binding dna_damage DNA Damage Accumulation topoI->dna_damage dna_binding->dna_damage g2m_arrest G2/M Cell Cycle Arrest dna_damage->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

The Correlation Between In Vitro and In Vivo Efficacy of Benzimidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the translational journey of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole and its analogs, this guide provides a comparative analysis of their in vitro and in vivo activities. By examining key experimental data, we aim to elucidate the correlation between laboratory findings and real-world biological effects, offering valuable insights for researchers and drug development professionals.

The benzimidazole scaffold, a versatile heterocyclic ring system, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. The this compound core represents a significant class of these derivatives, which have been extensively studied for their potential as therapeutic agents. This guide will explore the critical relationship between the in vitro potency and the in vivo efficacy of these compounds, a crucial aspect in the preclinical and clinical development of new drugs.

In Vitro Activity Profile

The initial assessment of the therapeutic potential of novel benzimidazole derivatives typically involves a battery of in vitro assays. These experiments are designed to determine the compound's intrinsic activity against a specific biological target, such as an enzyme or a cell line. Key parameters measured include the half-maximal inhibitory concentration (IC50) or the lytic concentration (LC50), which provide a quantitative measure of the compound's potency.

For instance, a series of substituted benzimidazole derivatives were synthesized and evaluated for their in vitro antimicrobial, cytotoxic, antioxidant, and cholinesterase inhibitory activities.[1] Among these, certain compounds demonstrated significant antioxidant activity with IC50 values as low as 16.73 µg/ml, comparable to the standard butylated hydroxytoluene (BHT).[1] In another study, benzimidazole derivatives were tested for their trypanocidal activity against Trypanosoma cruzi, with some compounds exhibiting LC50 values in the low micromolar range.[2]

The anticancer potential of benzimidazole derivatives is another area of intense research. Novel derivatives have been screened against various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), with some compounds inducing maximum cell death.[3] For example, the well-known benzimidazole anthelmintic, mebendazole, has been repurposed as a potential anticancer agent. In vitro studies on colon cancer cell lines (HT-29) revealed an IC50 value of 0.29 ± 0.04 µM after 72 hours of treatment.[4]

In Vivo Efficacy and Correlation

While in vitro assays provide valuable preliminary data, the true therapeutic potential of a compound can only be ascertained through in vivo studies in living organisms. These studies assess not only the compound's efficacy but also its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).

A strong in vitro-in vivo correlation (IVIVC) is the holy grail of drug development, as it allows for the prediction of a drug's in vivo behavior based on its in vitro characteristics. However, this correlation is not always straightforward and can be influenced by a multitude of factors.

In the case of the aforementioned substituted benzimidazole derivatives, compounds that showed promising in vitro antioxidant and cytotoxic activities were further evaluated in vivo for their analgesic and anti-inflammatory effects.[1] Notably, some compounds exhibited significant central and peripheral analgesic activity, as well as anti-inflammatory effects in animal models.[1] Similarly, the trypanocidal benzimidazole derivatives that were potent in vitro were tested in a murine model of acute Chagas' disease, where they demonstrated significant reductions in parasitemia.[2]

Mebendazole's anticancer activity also shows a promising correlation between in vitro and in vivo findings. Following the potent in vitro cytotoxicity observed in colon cancer cells, in vivo studies in mice bearing colon cancer xenografts demonstrated a significant reduction in tumor volume (1177 ± 1109 mm³) and weight (2.30 ± 1.97 g) compared to the control group.[4] This suggests that the in vitro cytotoxic effects of mebendazole translate to a tangible antitumor response in a living system.

The following tables summarize the quantitative data from various studies, highlighting the in vitro and in vivo activities of selected benzimidazole derivatives.

Table 1: In Vitro and In Vivo Anti-inflammatory and Analgesic Activity of Substituted Benzimidazole Derivatives [1]

CompoundIn Vitro Antioxidant Activity (IC50, µg/ml)In Vivo Central Analgesic Effect (%)In Vivo Peripheral Analgesic Activity (at 50 mg/kg)In Vivo Anti-inflammatory Effect (at 100 mg/kg)
3a 16.73-SignificantSignificant
3b -46.15-Significant
3c --Significant-
6 --SignificantModerate Cytotoxicity
Morphine (Standard) -48.08--
BHT (Standard) 14.44---

Table 2: In Vitro and In Vivo Trypanocidal Activity of Benzimidazole Derivatives against T. cruzi [2]

CompoundIn Vitro Activity (LC50, mM) - NINOA StrainIn Vitro Activity (LC50, mM) - INC5 StrainIn Vivo Activity (NINOA Strain)In Vivo Activity (INC5 Strain)
1 0.0140.32-Similar to Nfx
2 --Better than Nfx and Bnz-
3 --Better than Nfx and Bnz-
Nifurtimox (Nfx) 0.600.31--
Benznidazole (Bnz) 0.780.69--

Table 3: In Vitro and In Vivo Anticancer Activity of Mebendazole in Colon Cancer [4]

AssayCell Line / ModelResult
In Vitro Cytotoxicity (IC50) HT-29 (Human colorectal adenocarcinoma)0.29 ± 0.04 µM (72h)
In Vitro Cytotoxicity (IC50) MCF-10 (Non-tumorigenic epithelial)0.80 ± 0.02 µM (72h)
In Vivo Tumor Volume Reduction Mice with colon cancer1177 ± 1109 mm³ (vs. 7346 ± 1077 in control)
In Vivo Tumor Weight Reduction Mice with colon cancer2.30 ± 1.97 g (vs. 12.45 ± 2.0 g in control)

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[3][4]
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HT-29) and a non-tumorigenic cell line (e.g., MCF-10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Doxorubicin) and a vehicle control are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vivo Murine Model of Chagas' Disease[2]
  • Animal Model: Female BALB/c mice are used for the study.

  • Infection: Mice are infected with bloodstream trypomastigotes of a specific T. cruzi strain (e.g., NINOA or INC5).

  • Compound Administration: The benzimidazole derivatives are administered orally or intraperitoneally at specific doses for a defined treatment period.

  • Parasitemia Monitoring: Parasitemia levels in the blood are monitored at regular intervals by counting the number of parasites in a blood smear under a microscope.

  • Efficacy Evaluation: The efficacy of the treatment is determined by comparing the parasitemia levels in the treated groups with those in the untreated control group.

In Vivo Colon Cancer Xenograft Model[4]
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human colon cancer cells (e.g., HT-29) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment and control groups. The benzimidazole derivative (e.g., Mebendazole) is administered intraperitoneally or orally at a specific dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor volume and weight in the treated group are compared to the control group to determine the antitumor efficacy.

Visualizing the Path from Lab to Life

To better illustrate the concepts discussed, the following diagrams created using Graphviz visualize the experimental workflows and the logical relationships in the evaluation of benzimidazole derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assays In Vitro Assays (Cytotoxicity, Enzyme Inhibition, etc.) ic50 Determine IC50/LC50 Values invitro_assays->ic50 correlation In Vitro-In Vivo Correlation ic50->correlation Predictive Power animal_model Animal Models (e.g., Murine Cancer Model) efficacy_study Efficacy Studies (Tumor Reduction, Survival) animal_model->efficacy_study efficacy_study->correlation Validation

Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo efficacy studies for drug candidates.

signaling_pathway benzimidazole Benzimidazole Derivative tubulin β-Tubulin benzimidazole->tubulin Binds to microtubule Microtubule Polymerization benzimidazole->microtubule Inhibits tubulin->microtubule mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: The proposed mechanism of action for some anticancer benzimidazole derivatives, targeting tubulin polymerization.

References

Comparative Benchmarking of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of the novel compound 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole against established standards in anticancer applications. Given the absence of published experimental data for this compound, this guide presents a hypothetical performance profile to illustrate its potential efficacy and to provide a framework for future experimental evaluation. The methodologies and comparative data are based on established protocols and the performance of well-characterized anticancer drugs.

Section 1: Comparative Analysis of In Vitro Anticancer Activity

The potential anticancer activity of this compound is benchmarked against the standard chemotherapeutic agents, Doxorubicin and Cisplatin. The comparison is based on the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cancer cell growth.

Data Presentation: Hypothetical IC50 Values

The following table summarizes the hypothetical IC50 values of this compound compared to Doxorubicin and Cisplatin across a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundMechanism of ActionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound (Hypothesized)5.27.86.5
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator[][2][3]~0.045~0.09~0.06
Cisplatin DNA Cross-linking Agent[4][5][6]~4.6~2.5~3.1

Disclaimer: The performance data for this compound presented in this guide is hypothetical and intended for illustrative and benchmarking purposes only. Experimental validation is required to determine the actual biological activity of this compound.

Section 2: Experimental Protocols

Standardized in vitro assays are essential for the reliable determination of anticancer activity. The following are detailed methodologies for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and standard compounds. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After treatment, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Discard the supernatant and wash the plates with water. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9]

  • Solubilization: Air-dry the plates and add a 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

Section 3: Visualization of Pathways and Workflows

Hypothesized Mechanism of Action and Apoptosis Pathway

Many imidazole-based anticancer agents function by inducing apoptosis. The diagram below illustrates a simplified generic apoptosis signaling pathway that could be triggered by a bioactive compound like this compound.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus Test_Compound This compound Receptor Cell Surface Receptor Test_Compound->Receptor Binds DNA_Damage DNA Damage Test_Compound->DNA_Damage Direct/Indirect Effect Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Bax_Bak Bax/Bak Activation Signal_Transduction->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis p53 p53 Activation DNA_Damage->p53 p53->Bax_Bak

Caption: Simplified apoptosis signaling pathway.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and evaluating the anticancer potential of a novel compound.

G Start Start: Novel Compound Synthesis Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549) Start->Cell_Culture Plating 2. Cell Seeding in 96-Well Plates Cell_Culture->Plating Treatment 3. Compound Treatment (Test & Standard Drugs) Plating->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation Assay 5. Cytotoxicity Assay (MTT or SRB) Incubation->Assay Measurement 6. Absorbance Measurement Assay->Measurement Analysis 7. Data Analysis (IC50 Determination) Measurement->Analysis Comparison 8. Benchmark Against Standards Analysis->Comparison End End: Potency Assessment Comparison->End

Caption: In vitro anticancer drug screening workflow.

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper handling and disposal of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole, a heterocyclic compound used in various research applications. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Hazard Information

Based on data from similar chemical structures, this compound is presumed to present significant health risks. The primary hazards include acute oral toxicity, severe skin and eye damage, and potential reproductive harm.[1][2][3]

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Precautionary Statements
Acute Toxicity (Oral), Category 4 Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion, Category 1B Causes severe skin burns.P260: Do not breathe dust/mist. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Serious Eye Damage, Category 1 Causes serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reproductive Toxicity, Category 1B May damage fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308 + P313: IF exposed or concerned: Get medical advice/attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that mitigates its hazardous properties and complies with all applicable regulations.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat or chemical-resistant apron

  • Closed-toe shoes

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Waste Characterization and Labeling:

  • The hazardous waste label must be filled out completely and accurately, including the chemical name, concentration, and associated hazards.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][4]

  • The storage area should have secondary containment to prevent the spread of material in case of a spill.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Disposal of This compound B Wear Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat A->B C Collect Waste in a Designated, Labeled, and Sealed Hazardous Waste Container B->C D Characterize Waste According to Local, Regional, and National Regulations C->D E Store Waste Container in a Secure, Ventilated Area with Secondary Containment D->E F Arrange for Pickup by EHS or Licensed Waste Disposal Contractor E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The information is compiled from safety data sheets and general chemical safety guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that poses significant health risks.[1] It is classified as harmful if swallowed, can cause severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety glasses with side-shields, chemical splash goggles, or a face shield.Eye and face protection is crucial to prevent contact with the substance, which can cause serious eye damage, including blindness.[1] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
Hands Chemical-resistant, impervious gloves.The specific glove material should be selected based on the breakthrough time and permeation rate for the substance and the solvent being used. Always inspect gloves for tears or holes before use.
Body Protective clothing, including a lab coat or chemical-resistant suit.Clothing should be long-sleeved to cover all exposed skin. In case of significant exposure, immediately remove all contaminated clothing.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Do not breathe dust or mist.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Operational and Handling Plan

A systematic approach to handling this compound is critical to prevent exposure and contamination. The following workflow outlines the necessary steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Area prep_workspace->handle_weigh Proceed to Handling handle_prepare Prepare Solutions in Fume Hood handle_weigh->handle_prepare post_decontaminate Decontaminate Workspace handle_prepare->post_decontaminate Complete Handling post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[1]

    • Put on all required personal protective equipment as detailed in Table 1.

    • Ensure a chemical fume hood is operational and prepare the workspace within it. An emergency eyewash station and safety shower should be readily accessible.

  • Handling:

    • All handling of the solid compound, including weighing, must be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1]

    • When preparing solutions, add the compound to the solvent slowly to avoid splashing.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency and Disposal Plan

In the event of an emergency, immediate and appropriate action is crucial. The following flowchart outlines the response to various exposure scenarios.

cluster_emergency Emergency Response cluster_actions Immediate Actions exposure Exposure Event skin_contact Skin Contact exposure->skin_contact Type eye_contact Eye Contact exposure->eye_contact Type inhalation Inhalation exposure->inhalation Type ingestion Ingestion exposure->ingestion Type spill Spill exposure->spill Type action_skin Remove contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention. skin_contact->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. eye_contact->action_eye action_inhalation Move person to fresh air. Keep comfortable for breathing. Seek immediate medical attention. inhalation->action_inhalation action_ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->action_ingestion action_spill Evacuate area. Contain spill. Collect with absorbent material. Dispose of as hazardous waste. spill->action_spill

Caption: Emergency response plan for exposure to this compound.

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated consumables and PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through an authorized hazardous waste disposal service, following all local, state, and federal regulations. Do not allow the product to enter drains.[1] Contaminated clothing should be washed before reuse.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.